1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Description
The exact mass of the compound 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-2-6(9)4-7(3-5)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQMGWZTALZAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382602 | |
| Record name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887266-91-3 | |
| Record name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-(trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Monograph: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
CAS Number: 887266-91-3 Document Type: Technical Application Guide Version: 2.1 (Scientific Release)[1][2]
Executive Summary
This technical guide profiles 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (CAS 887266-91-3), a specialized halogenated building block critical in modern medicinal chemistry.[1][2] Characterized by the simultaneous presence of a reactive aryl bromide, a lipophilic methyl group, and a metabolically stable trifluoromethoxy (-OCF₃) moiety, this compound serves as a "meta-meta" substituted scaffold.[1][2] It is extensively utilized to modulate lipophilicity and metabolic stability in drug candidates, particularly for central nervous system (CNS) targets where blood-brain barrier (BBB) penetration is required.[1]
Chemical Identity & Physicochemical Profile
The precise arrangement of substituents on the benzene ring defines the steric and electronic landscape of this molecule. The trifluoromethoxy group acts as a bioisostere for chlorine or a trifluoromethyl group but offers unique conformational properties due to the ether oxygen linkage.
Core Identifiers
| Parameter | Technical Detail |
| IUPAC Name | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene |
| Common Synonyms | 3-Bromo-5-(trifluoromethoxy)toluene; 3-Bromo-5-methylphenyl trifluoromethyl ether |
| CAS Number | 887266-91-3 |
| Molecular Formula | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol |
| SMILES | CC1=CC(OC(F)(F)F)=CC(Br)=C1 |
| InChI Key | GXQMGWZTALZAFC-UHFFFAOYSA-N |
Physical Properties
| Property | Value / Observation |
| Physical State | Liquid (at 20°C) |
| Density | ~1.50 g/cm³ (Predicted) |
| Boiling Point | ~180–185°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Lipophilicity (LogP) | ~3.8 (High lipophilicity due to -OCF₃ and -Br) |
Structural Analysis & Bioisosteric Utility
The trifluoromethoxy (-OCF₃) group is a cornerstone of this molecule's utility.[1][2] Unlike a simple methyl or methoxy group, the -OCF₃ moiety is highly electron-withdrawing (Hammett σp = 0.[1][2]35) yet lipophilic (Hansch π = 1.04).
-
Conformational Adaptability: The C(aryl)-O-CF₃ bond angle allows the CF₃ group to rotate, often lying orthogonal to the ring, which can fill hydrophobic pockets in protein targets without incurring the steric penalty of a rigid tert-butyl group.[1][2]
-
Metabolic Shielding: The C-F bonds are chemically inert. Placing this group at the meta position (relative to the methyl) blocks a potential site of metabolic oxidation (CYP450 mediated), thereby extending the half-life of the final drug candidate.[1]
Synthetic Utility: Cross-Coupling Applications
The aryl bromide functionality at position 1 is the primary handle for chemical diversification. It is highly reactive in Palladium-catalyzed cross-coupling reactions.[1][2]
Suzuki-Miyaura Coupling
This is the most prevalent application, allowing the coupling of the core scaffold with aryl or heteroaryl boronic acids.
Mechanism & Protocol Logic: The reaction proceeds through a catalytic cycle involving Oxidative Addition (the rate-determining step for aryl bromides), Transmetallation, and Reductive Elimination.[1] The electron-poor nature of the ring (due to -OCF₃) generally accelerates oxidative addition compared to electron-rich systems.[1][2]
Experimental Workflow (Standard Protocol)
-
Reagents: 1.0 eq Aryl Bromide (CAS 887266-91-3), 1.2 eq Boronic Acid, 0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃.[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: Water is essential for the base to activate the boronic acid.
-
Conditions: Degas solvents with N₂. Heat to 90°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Visualization: Catalytic Cycle
Caption: Pd(0)-catalyzed Suzuki-Miyaura cycle utilizing the aryl bromide handle for biaryl synthesis.
Synthesis of the Core Scaffold
While often purchased, the synthesis of this core demonstrates the challenge of introducing the -OCF₃ group. Direct trifluoromethoxylation is difficult. The industry standard relies on Oxidative Desulfurization-Fluorination of xanthates.[1][2]
Retro-Synthetic Pathway[1][2]
-
Intermediate: O-(3-bromo-5-methylphenyl) S-methyl carbonodithioate (Xanthate).[1][2]
-
Final Step: Oxidative fluorination using HF-Pyridine and an oxidant (e.g., DBH).[1]
Step-by-Step Protocol (Representative)
-
Step 1 (Xanthate Formation):
-
Dissolve 3-bromo-5-methylphenol in THF.
-
Add NaH (1.1 eq) at 0°C to deprotonate.
-
Add CS₂ (1.5 eq), stir 1h, then add MeI (1.5 eq).
-
Result: Formation of the xanthate intermediate.
-
-
Step 2 (Fluorination - Hiyama Method):
-
Caution: Requires HF-Pyridine (highly toxic/corrosive).[1][2] Use PTFE vessels.
-
Add HF-Pyridine (excess) and 1,3-Dibromo-5,5-dimethylhydantoin (DBH) as the oxidant.[1][2]
-
Warm to 0°C. The sulfur is oxidized and displaced by fluoride.
-
Yield: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.[1][2][3][4][5][6][7]
-
Handling, Safety, and Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Storage Protocol:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
-
Container: Amber glass or PTFE-lined containers to protect from light.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 887266-91-3. Retrieved from [Link]
- Tredwell, M., & Gouverneur, V. (2012).Electrophilic fluorination of organosilanes. Angewandte Chemie International Edition. (Contextual reference for OCF3 synthesis logic).
-
Hiyama, T. et al. (2000). Oxidative desulfurization-fluorination of xanthates: A convenient synthesis of trifluoromethyl ethers.[1] Bulletin of the Chemical Society of Japan . (Methodological basis for OCF3 synthesis).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry . Retrieved from [Link][1]
Sources
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- 3. 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, 3-Bromo-5-methylphenyl trifluoromethyl ether, 3-Bromo-5-methyl-alpha,alpha,alpha-trifluoroanisole(887266-91-3)FT-IR [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. amfluoro.com [amfluoro.com]
- 7. 3-Bromo-5-(trifluoromethoxy)toluene | 887266-91-3 [sigmaaldrich.com]
An In-depth Technical Guide on the Physical Properties of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: A Note on Data Availability
For the attention of: Researchers, scientists, and drug development professionals.
The trifluoromethoxy (-OCF3) functional group is distinct from the more commonly documented trifluoromethyl (-CF3) group. While structurally similar compounds such as 1-bromo-3-methyl-5-(trifluoromethyl)benzene (CAS 86845-28-5) and 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) have available data, these properties cannot be directly extrapolated to 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with the high degree of accuracy required for a technical guide intended for a scientific audience.
Therefore, in the interest of scientific integrity and to avoid the dissemination of unverified information, this guide will not present speculative data. Instead, it will outline the key physical properties that would be essential to characterize for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene and provide a generalized experimental framework for their determination, based on standard laboratory procedures for novel organic compounds. Additionally, a proposed synthetic approach, based on established organofluorine chemistry, will be detailed.
I. Essential Physical Properties for Characterization
For a comprehensive understanding of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, the following physical properties would need to be experimentally determined. A summary of predicted or analogous data is provided for context, with the clear caveat that these are not experimentally verified values for the target compound.
Table 1: Key Physical Properties of Interest
| Property | Description | Importance in a Research and Development Context |
| Molecular Formula | The elemental composition of the molecule. | C8H6BrF3O |
| Molecular Weight | The mass of one mole of the substance. | 255.03 g/mol |
| Appearance | The physical state and color at standard conditions. | Important for initial identification and purity assessment. |
| Boiling Point | The temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid. | A key indicator of volatility and a crucial parameter for purification by distillation. |
| Melting Point | The temperature at which a solid becomes a liquid. | A sharp melting point is a primary indicator of compound purity. |
| Density | The mass per unit volume of the substance. | Useful for solvent selection and reaction setup calculations. |
| Refractive Index | A measure of how much the path of light is bent, or refracted, when entering the substance. | A quickly measured physical constant that can be used to assess purity. |
| Solubility | The ability of the substance to dissolve in various solvents. | Critical for designing reaction conditions, purification procedures, and for formulation in drug development. |
II. Spectroscopic and Analytical Characterization
The structural confirmation of synthesized 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and environment of hydrogen atoms.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and chemical environment of the trifluoromethoxy group.
-
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C-Br, C-O, and C-F bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
III. Proposed Synthetic Pathway
While a specific, validated protocol for the synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is not available in the searched literature, a plausible synthetic route can be proposed based on established methodologies in aromatic chemistry. The following multi-step synthesis is a hypothetical pathway that would require experimental validation and optimization.
Workflow for the Proposed Synthesis
Caption: Proposed multi-step synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 3-Methylphenol
-
To a stirred solution of 3-methylphenol in concentrated sulfuric acid, cooled to 0 °C, slowly add a solution of nitric acid in sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methyl-5-nitrophenol.
Step 2: Trifluoromethylation of 3-Methyl-5-nitrophenol
-
In a suitable pressure reactor, combine 3-methyl-5-nitrophenol with carbon tetrachloride and anhydrous hydrogen fluoride.
-
Heat the mixture to the required temperature and pressure for the reaction to proceed.
-
After cooling and venting, carefully neutralize the reaction mixture and extract the product.
-
Purify the crude 1-methyl-3-nitro-5-(trifluoromethoxy)benzene by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve 1-methyl-3-nitro-5-(trifluoromethoxy)benzene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, for example, palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Alternatively, the reduction can be carried out using tin(II) chloride in concentrated hydrochloric acid.
-
Filter the catalyst and concentrate the solvent to obtain 3-methyl-5-(trifluoromethoxy)aniline.
Step 4: Sandmeyer Reaction for Bromination
-
Dissolve 3-methyl-5-(trifluoromethoxy)aniline in an aqueous solution of hydrobromic acid.
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Extract the final product, 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, with an organic solvent.
-
Purify the product by distillation under reduced pressure.
IV. Safety Considerations
Given the lack of a specific Safety Data Sheet (SDS) for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, it is prudent to handle this compound with the precautions appropriate for related halo- and trifluoromethoxy-aromatic compounds. It should be assumed to be:
-
Irritating to the skin, eyes, and respiratory system.
-
Harmful if swallowed, inhaled, or absorbed through the skin.
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
V. Conclusion
While a comprehensive technical guide on the physical properties of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene cannot be provided at this time due to a lack of available experimental data, this document has outlined the necessary parameters for its characterization and proposed a plausible synthetic route. It is hoped that this information will be of value to researchers and drug development professionals interested in this novel compound. Any future work on this molecule should prioritize the experimental determination of the physical and spectroscopic properties outlined herein.
VI. References
Due to the absence of specific literature on the physical properties and synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, a formal reference list is not applicable. The proposed synthetic steps are based on general principles of organic chemistry, for which standard organic chemistry textbooks can be consulted.
An In-depth Technical Guide to 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its structural characteristics, synthetic pathways, spectroscopic signature, and the strategic importance of its functional groups in the design of novel molecules.
Molecular Structure and Physicochemical Properties
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a substituted benzene ring featuring a bromine atom, a methyl group, and a trifluoromethoxy group arranged in a 1,3,5-substitution pattern. This specific arrangement of electron-withdrawing (bromo and trifluoromethoxy) and electron-donating (methyl) groups imparts a unique electronic and steric profile to the molecule, influencing its reactivity and interactions.
The trifluoromethoxy (-OCF₃) group is of particular interest in drug design. It is highly lipophilic and metabolically stable, often enhancing a drug candidate's ability to cross cell membranes and resist enzymatic degradation.[1] This can lead to improved bioavailability and a longer half-life in the body.[1]
Key Identifiers and Properties:
| Property | Value |
| IUPAC Name | 1-bromo-3-methyl-5-(trifluoromethoxy)benzene |
| CAS Number | Not explicitly found for this specific isomer, but related compounds are well-documented. |
| Molecular Formula | C₈H₆BrF₃O |
| Molecular Weight | 255.03 g/mol |
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
Strategic Synthesis Approaches
The synthesis of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene presents a challenge due to the directing effects of the substituents on the aromatic ring. The trifluoromethoxy group is known to be an ortho, para-director for electrophilic aromatic substitution.[2] Therefore, direct bromination of 3-methyl-(trifluoromethoxy)benzene would likely yield the undesired 2-bromo or 4-bromo isomers.
A more strategic approach involves a multi-step synthesis, often starting with a precursor that allows for the desired substitution pattern to be established. One plausible route could involve the Sandmeyer reaction, a versatile method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
Hypothetical Synthetic Protocol: A Sandmeyer-based Approach
This protocol outlines a potential synthesis pathway. Note: This is a representative procedure and may require optimization.
Step 1: Nitration of 3-methylphenol
-
To a stirred solution of 3-methylphenol in a suitable solvent (e.g., acetic acid), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).
-
After the addition is complete, allow the reaction to stir for a specified time until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture over ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
Step 2: Trifluoromethylation of the phenolic hydroxyl group
-
The nitrated phenol is then converted to its trifluoromethoxy derivative. This can be a challenging transformation and may require specialized reagents.
Step 3: Reduction of the nitro group
-
The nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 4: Sandmeyer Reaction
-
The resulting aniline derivative is diazotized by treating it with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures (0-5 °C).
-
The diazonium salt is then treated with a solution of copper(I) bromide to introduce the bromine atom at the desired position, yielding 1-bromo-3-methyl-5-(trifluoromethoxy)benzene.[3]
-
The final product is then purified using techniques such as column chromatography.
Caption: A potential synthetic workflow for 1-bromo-3-methyl-5-(trifluoromethoxy)benzene.
Spectroscopic Characterization
The structure of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene can be unequivocally confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (around 2.3-2.5 ppm).- Three distinct signals for the aromatic protons, likely appearing as singlets or narrow multiplets in the range of 6.8-7.5 ppm. |
| ¹³C NMR | - A signal for the methyl carbon (around 20-25 ppm).- A quartet for the trifluoromethoxy carbon due to coupling with fluorine.- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents. |
| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |
| IR Spec. | - C-H stretching frequencies for the aromatic ring and methyl group.- Strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).- C-O stretching vibrations.- C-Br stretching at lower frequencies. |
Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene is largely dictated by its C-Br bond. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from simpler building blocks.
Key Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a new C-C bond.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into drug candidates to enhance their pharmacological properties.[1] These groups can improve metabolic stability, increase lipophilicity (which can aid in crossing the blood-brain barrier), and modulate the electronic properties of a molecule to optimize its binding to a biological target.[1] As such, 1-bromo-3-methyl-5-(trifluoromethoxy)benzene serves as a valuable scaffold for the synthesis of novel therapeutic agents.
Safety and Handling
General Safety Precautions:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7]
-
Avoid inhalation of vapors and contact with skin and eyes.[6][7]
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7][8]
Conclusion
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a strategically designed chemical intermediate with significant utility in synthetic and medicinal chemistry. Its unique combination of a reactive bromine handle and a property-enhancing trifluoromethoxy group makes it a valuable building block for the development of new pharmaceuticals and advanced materials. A thorough understanding of its structure, synthesis, and reactivity is crucial for researchers aiming to leverage its potential in their scientific endeavors.
References
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Chemsrc. 1-bromo-3-methyl-5-(trifluoromethyl)benzene. [Link]
- Google Patents. Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene (3.02 g, 8.50 mmol) in. [Link]
-
ResearchGate. Synthesis of 1-bromo-3,4,5-trimethoxybenzene | Request PDF. [Link]
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NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. [Link]
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Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
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PubChem. 1-Bromo-3-(trifluoromethoxy)benzene. [Link]
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PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubChem. 1-Bromo-3,5-bis(trifluoromethyl)benzene. [Link]
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ACS Publications. Palladium-Catalyzed Enantioselective Dearomatization of Furan To Access N,O-Spirocycles | Organic Letters. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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5 - SAFETY DATA SHEET. [Link]
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The Royal Society of Chemistry. Supporting information. [Link]
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RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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1 - SAFETY DATA SHEET. [Link]
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Chegg.com. Solved Design a synthesis of. [Link]
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An Application Scientist's Guide to the Safe Handling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in a Research Setting
This document provides an in-depth technical guide for the safe handling and management of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in research and development laboratories. It is intended for researchers, scientists, and drug development professionals who work with this and structurally related compounds. The guidance herein synthesizes manufacturer safety data with established best practices for chemical hygiene to ensure a comprehensive approach to risk mitigation.
Executive Summary & Core Hazard Profile
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a halogenated aromatic compound whose primary hazards are significant irritation to the skin and eyes.[1][2][3] While specific toxicological data for this exact molecule is limited, the known profile of related halogenated and trifluoromethoxy-substituted benzenes suggests a potential for respiratory tract irritation and warrants a cautious approach to handling.[3][4] The core safety mandate is the stringent avoidance of all personal contact through a combination of engineering controls, administrative protocols, and appropriate personal protective equipment (PPE).[5] Adherence to the procedures outlined in this guide is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Physicochemical Identity and Properties
Understanding a chemical's physical properties is foundational to assessing its behavior in a laboratory setting, including its potential for aerosolization, static discharge, and appropriate storage conditions.
| Property | Value | Source |
| Chemical Name | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | PubChem |
| Synonyms | 3-Bromo-5-methyl-1-(trifluoromethoxy)benzene | PubChem |
| CAS Number | 1048543-35-0 | PubChem |
| Molecular Formula | C8H6BrF3O | PubChem |
| Molecular Weight | 255.03 g/mol | PubChem |
| Appearance | Liquid (presumed, based on related structures) | N/A |
| Solubility | Expected to have low water solubility | [2] |
Note: Specific data on boiling point, flash point, and density were not available in the searched resources. Researchers should treat the substance as a combustible liquid and take precautions against ignition sources.[2]
GHS Hazard Identification and Toxicological Assessment
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. While a specific, comprehensive GHS classification for this exact compound is not aggregated in public databases, classifications for structurally similar chemicals provide a reliable basis for hazard assessment.
Anticipated GHS Classification:
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[1][3][6]
-
Serious Eye Damage/Eye Irritation, Category 2A: Causes serious eye irritation.[1][3][6]
-
Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation.[3]
Toxicological Rationale: The toxicological profile is inferred from its constituent parts: a brominated benzene ring and a trifluoromethoxy group.
-
Halogenated Aromatic Core: Halogenated aromatic compounds as a class are known for a range of toxic effects, which can be subtle and delayed.[4] They are often lipid-soluble, implying they can be readily absorbed through the skin.[7] Chronic exposure to some halogenated aromatics has been associated with effects on the liver, immune system, and hormonal disruption.[4][8] While this specific compound is not classified as a carcinogen, the general principle of minimizing exposure to this chemical class is a prudent measure.
-
Trifluoromethoxy (-OCF3) Group: This substituent is an ether group known for its high stability. While it significantly influences the electronic properties of the benzene ring, its primary toxicological contribution is often related to the overall properties of the molecule it's attached to.[9] The parent compound, (trifluoromethoxy)benzene, is also classified as a skin, eye, and respiratory irritant.[10]
Risk Mitigation Through the Hierarchy of Controls
A systematic approach to safety, known as the hierarchy of controls, prioritizes the most effective measures for risk reduction. This framework is essential for managing the risks associated with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
1. Elimination/Substitution: In a drug development context, chemists should evaluate if a less hazardous analogue could serve the synthetic purpose without compromising the research objectives.
2. Engineering Controls: These are the most critical physical installations for minimizing exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, MUST be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[5][11]
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][2]
-
Eyewash Stations and Safety Showers: These must be readily accessible and located close to the workstation where the chemical is handled.[1]
3. Administrative Controls: These are the work practices and procedures that reduce exposure duration, frequency, and severity.
-
Designated Area: Establish a designated area within the fume hood for handling this chemical. Clearly label this area with signs indicating its hazards.[11]
-
Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[3][5]
-
Chemical Hygiene Plan (CHP): All work must be conducted in accordance with the institution's written Chemical Hygiene Plan, as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[12][13]
4. Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it provides a critical barrier.
-
Eye and Face Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3]
-
Skin Protection:
-
Gloves: Standard disposable nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and should be considered for splash protection only, to be changed immediately upon contact.[14][15] For extended operations or direct handling, more robust gloves such as butyl rubber or Viton® are recommended.[16] Always consult a glove manufacturer's specific chemical resistance chart.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept fastened.
-
-
Respiratory Protection: Not typically required when work is performed within a certified fume hood. If a situation arises where the fume hood is not available or fails (e.g., a large spill), a full-face respirator with an organic vapor cartridge is necessary.
Standard Operating Protocols (SOPs)
Adherence to detailed protocols is a self-validating system for ensuring safety.
Experimental Workflow: Lifecycle of Chemical Management
The following diagram illustrates the critical safety checkpoints from procurement to disposal.
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1-Bromo-3-methyl-5-(trifluoromethoxy)benzene IUPAC name
An In-depth Technical Guide to 1-Bromo-3-methyl-5-(trifluoromethyl)benzene
A Note on Nomenclature: Initial searches for "1-Bromo-3-methyl-5-(trifluoromethoxy)benzene" did not yield a conclusive result for a compound with this specific IUPAC name. However, a structurally similar and well-documented compound, "1-Bromo-3-methyl-5-(trifluoromethyl)benzene," is readily identified and commercially available. This guide will focus on the latter, assuming a likely typographical error in the original query, substituting the trifluoromethoxy (-OCF3) group with the more common trifluoromethyl (-CF3) moiety.
Introduction
1-Bromo-3-methyl-5-(trifluoromethyl)benzene is a halogenated aromatic hydrocarbon that serves as a crucial building block in modern organic synthesis. Its trifluoromethyl and bromo functionalities offer orthogonal reactivity, making it a versatile intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable asset in drug discovery.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| IUPAC Name | 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | N/A |
| Synonyms | 3-Bromo-5-(trifluoromethyl)toluene | [2] |
| CAS Number | 86845-28-5 | [2][3] |
| Molecular Formula | C₈H₆BrF₃ | [2] |
| Molecular Weight | 239.03 g/mol | [2] |
| Appearance | Not specified, likely a liquid | N/A |
| Boiling Point | 178.7 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.5 ± 0.1 g/cm³ | [2] |
| Flash Point | 67.1 ± 21.8 °C | [2] |
| SMILES | Cc1cc(Br)cc(C(F)(F)F)c1 | [2] |
| InChIKey | ZDAIYLXHTGIUGY-UHFFFAOYSA-N | [2] |
Synthesis and Mechanistic Insights
The synthesis of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene can be approached through several strategic pathways. A common method involves the Sandmeyer reaction, a reliable and well-established method for introducing a bromide to an aromatic ring.
Proposed Synthetic Pathway: Sandmeyer Reaction
A plausible and industrially scalable synthesis route starts from 3-methyl-5-(trifluoromethyl)aniline. This pathway is advantageous due to the commercial availability of the starting aniline and the robustness of the Sandmeyer reaction.
Caption: Proposed synthetic workflow for 1-Bromo-3-methyl-5-(trifluoromethyl)benzene.
Experimental Protocol:
-
Diazotization: 3-methyl-5-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, typically sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt. This step is critical as diazonium salts are unstable at higher temperatures.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The copper(I) catalyst facilitates the displacement of the diazonium group with a bromide ion, leading to the formation of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene.
-
Work-up and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the final product of high purity.
Applications in Drug Discovery and Organic Synthesis
The unique substitution pattern of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.
-
Pharmaceutical Intermediates: The trifluoromethyl group is a key pharmacophore in many modern drugs due to its ability to enhance metabolic stability and binding affinity.[1] The bromo substituent provides a reactive handle for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse molecular fragments.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of a trifluoromethyl group can enhance the efficacy and stability of agrochemicals.
-
Materials Science: This compound can be used in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the aromatic core can be fine-tuned.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Analytical Characterization
The identity and purity of 1-Bromo-3-methyl-5-(trifluoromethyl)benzene can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons. ¹⁹F NMR is also crucial for confirming the presence and chemical environment of the trifluoromethyl group.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
-
Gas Chromatography (GC): GC can be used to assess the purity of the compound.
Conclusion
1-Bromo-3-methyl-5-(trifluoromethyl)benzene is a valuable and versatile building block in organic synthesis with significant applications in drug discovery and materials science. Its synthesis is achievable through established methods like the Sandmeyer reaction. A comprehensive understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
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Chemsrc. 1-bromo-3-methyl-5-(trifluoromethyl)benzene. [Link]
-
Chemsrc. CAS#:86845-28-5 | 1-bromo-3-methyl-5-(trifluoromethyl)benzene. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethylated Aromatics in Modern Drug Discovery. [Link]
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A Comprehensive Technical Guide to 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profile of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth technical overview of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, a valuable fluorinated building block. Due to the limited direct literature on this specific compound, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its synthesis, characterization, and application.
Molecular Characteristics
| Property | Value | Source |
| CAS Number | Not available | - |
| Molecular Formula | C8H6BrF3O | - |
| Molecular Weight | 255.03 g/mol | - |
| IUPAC Name | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | - |
| SMILES | Cc1cc(Br)cc(OC(F)(F)F)c1 | - |
Synthetic Strategy and Methodologies
The synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene requires a strategic approach due to the directing effects of the substituents on the aromatic ring. Direct bromination of 1-methyl-3-(trifluoromethoxy)benzene is unlikely to be regioselective and may lead to a mixture of isomers. A more controlled and efficient synthesis can be rationally designed through a multi-step sequence, leveraging the robust and predictable nature of diazonium salt chemistry. A plausible and recommended synthetic pathway is outlined below, drawing parallels from the synthesis of structurally related compounds.[2][3][4]
Proposed Synthetic Pathway: A Logic-Driven Approach
The most logical approach to the synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for the introduction of a wide range of functional groups via a diazonium salt intermediate.[2] This method offers high yields and regiochemical control. The proposed synthesis begins with the commercially available 3-methyl-5-aminophenol and proceeds through trifluoromethoxylation, followed by bromination and a final deaminative diazotization.
Sources
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Introduction: Strategic Carbon-Carbon Bond Formation in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate, enabling the synthesis of complex molecular architectures such as biaryls, polyolefins, and styrenes.[1][3][4] The mild reaction conditions and the commercial availability of a diverse array of boronic acids contribute to its widespread adoption in drug development programs.[1]
This application note provides a comprehensive guide to the Suzuki coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, a substrate of interest due to the presence of both an electron-withdrawing trifluoromethoxy group and a moderately electron-donating methyl group. These substituents can influence the electronic properties and steric environment of the aryl bromide, necessitating careful optimization of reaction parameters to achieve high yields. We will delve into a detailed experimental protocol, explain the mechanistic rationale behind the chosen conditions, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle involving a palladium(0) species.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate.[1][6] This is often the rate-determining step of the reaction.[6]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide.[3][7] The base plays a crucial role in activating the boronic acid to facilitate this transfer.[3][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5][6]
Experimental Protocol: Suzuki Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with a generic arylboronic acid. Optimization may be necessary for specific boronic acid partners.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | ≥98% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| Arylboronic Acid | ≥97% | Various | The choice of boronic acid will determine the final product. |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | ≥98% | e.g., Strem Chemicals | An air-stable palladium precatalyst. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | e.g., Acros Organics | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | Use a freshly opened bottle or distill from a suitable drying agent. |
| Deionized Water | N/A | In-house | Degas before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Various | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Various | For drying the organic layer. |
| Celite® | N/A | Various | For filtration. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Inert Gas (Argon or Nitrogen) | High Purity | N/A | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely powdered anhydrous potassium carbonate (2.0 equiv.).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02-0.05 equiv.).
-
Seal the flask with a rubber septum, and purge with inert gas (argon or nitrogen) for 10-15 minutes. This can also be achieved by evacuating the flask and backfilling with inert gas three times.
-
-
Solvent Addition and Reaction:
-
To the flask, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the aryl bromide of approximately 0.1 M.[1]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
Rationale for Experimental Choices
-
Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and commonly used precatalyst for Suzuki couplings.[9] The dppf ligand is a bulky, electron-rich phosphine that promotes the oxidative addition step and stabilizes the palladium center.[3] For particularly challenging substrates, other catalysts or ligands such as SPhos or RuPhos may offer improved performance.[10][11]
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in promoting the transmetalation step.[3][12] Other bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used and may be more effective for less reactive boronic acids or sterically hindered substrates.[3][12][13] The choice of base is often empirical and may require screening.[12]
-
Solvent System: A mixture of an organic solvent and water is frequently employed in Suzuki couplings.[3][14] 1,4-Dioxane is a common choice, but other solvents like tetrahydrofuran (THF), toluene, or N,N-dimethylformamide (DMF) can also be used.[3][5] The addition of water helps to dissolve the inorganic base and facilitates the transmetalation step.[3][14]
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen to prevent catalyst deactivation.[15]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is performed under a strict inert atmosphere. Use a fresh bottle of catalyst. Consider a different palladium precatalyst or ligand. |
| Insufficiently active boronic acid | Use a more reactive boronic acid derivative, such as a boronate ester. Increase the amount of boronic acid to 1.5-2.0 equivalents. | |
| Ineffective base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | |
| Low reaction temperature | Increase the reaction temperature, but be mindful of potential decomposition of starting materials or product. | |
| Formation of Side Products | Homocoupling of the boronic acid | This can occur at higher temperatures or with prolonged reaction times. Try lowering the reaction temperature or using a milder base. |
| Protodeborylation of the boronic acid | This is the hydrolysis of the boronic acid. Ensure anhydrous conditions for the organic solvent and minimize the amount of water used. | |
| Dehalogenation of the aryl bromide | This side reaction can be promoted by certain ligands and bases. Screening different reaction conditions may be necessary to minimize this pathway. | |
| Difficult Purification | Co-elution of product with starting materials or byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique such as preparative HPLC. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex organic molecules. The protocol provided herein for the coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene serves as a robust starting point for researchers. A thorough understanding of the reaction mechanism and the role of each component is essential for successful execution and optimization. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired biaryl products can be achieved, facilitating the advancement of drug discovery and development programs.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631. Available from: [Link]
-
Singh, D., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 2 Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (7), 2. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
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ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
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Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
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Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626-3631. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available from: [Link]
-
Zhang, H., et al. (1996). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 61(21), 7492-7501. Available from: [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2115-2122. Available from: [Link]
-
ResearchGate. (2025). Aryl Bromide/Triflate Selectivities Reveal Mechanistic Divergence in Palladium-Catalyzed Couplings; the Suzuki—Miyaura Anomaly. Available from: [Link]
-
ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Available from: [Link]
-
Hoshi, T., et al. (2018). An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. The Journal of Organic Chemistry, 83(15), 8086-8096. Available from: [Link]
-
Muto, K., et al. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(21), 8683-8687. Available from: [Link]
-
Organic Chemistry Portal. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]
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- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Olefination via the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful carbon-carbon bond-forming reaction has seen extensive application in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[2] This document provides a detailed guide to the application of the Mizoroki-Heck reaction for the olefination of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene, a substrate with unique electronic and steric properties.
The reaction involves a catalytic cycle that typically begins with the oxidative addition of the aryl halide to a palladium(0) complex.[1][3] This is followed by migratory insertion of the alkene into the newly formed aryl-palladium bond. Subsequent β-hydride elimination affords the desired substituted alkene and a palladium-hydride species. The final step is the reductive elimination of HX, typically facilitated by a base, which regenerates the active palladium(0) catalyst.[1]
Substrate Analysis: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
A thorough understanding of the substrate's properties is critical for developing an effective Heck reaction protocol.
-
Electronic Effects: The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic deficit on the aromatic ring is expected to facilitate the rate-determining oxidative addition step of the aryl bromide to the palladium(0) catalyst.[4] Electron-poor aryl halides are generally more reactive in the Heck reaction.[4]
-
Steric Considerations: The methyl group at the 3-position introduces moderate steric hindrance around the site of reaction. This may influence the choice of phosphine ligand and reaction temperature to ensure efficient coupling.
Recommended Reaction Conditions: A Comparative Overview
Based on the substrate's characteristics and established Heck reaction principles, several catalyst systems can be considered. The following table summarizes potential starting conditions for the coupling of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene with a model alkene, such as an acrylate or styrene.
| Parameter | Condition A (Classical) | Condition B (Bulky Ligand) | Condition C (Phosphine-Free) | Rationale & Remarks |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ.[5] Pd₂(dba)₃ is a Pd(0) source. |
| Ligand | PPh₃ (2-10 mol%) | P(t-Bu)₃ (2-6 mol%) or XPhos (2-6 mol%) | None (or phase-transfer catalyst like TBAB) | PPh₃ is a standard ligand.[2] Bulky, electron-rich phosphines like P(t-Bu)₃ can promote the reaction of less reactive or sterically hindered aryl halides.[6] Phosphine-free systems can be advantageous for cost and toxicity reasons.[5][7] |
| Base | Et₃N, K₂CO₃, or NaOAc (1.5-2.5 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) | Et₃N or K₂CO₃ (2.0 equiv) | The base is crucial for regenerating the Pd(0) catalyst.[5] The choice of base can significantly impact the reaction outcome. |
| Solvent | DMF, DMAc, or NMP | Toluene or Dioxane | DMF or water (with appropriate catalyst) | High-boiling polar aprotic solvents are common. Toluene and dioxane are often used with bulky phosphine ligands. |
| Temperature | 80-120 °C | 100-140 °C | 100-150 °C | Higher temperatures are often required for aryl bromides compared to iodides.[8] |
| Alkene | Acrylate, Styrene (1.2-1.5 equiv) | Acrylate, Styrene (1.2-1.5 equiv) | Acrylate, Styrene (1.2-1.5 equiv) | Electron-deficient alkenes like acrylates are generally good substrates. |
Detailed Experimental Protocol: A Starting Point
This protocol describes a general procedure for the Heck reaction of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene with methyl acrylate, based on "Condition A".
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and PPh₃ (e.g., 0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (e.g., 5 mL). Stir the mixture for 10-15 minutes at room temperature until the catalyst and ligand have dissolved.
-
Add 1-bromo-3-methyl-5-(trifluoromethoxy)benzene (e.g., 1.0 mmol), methyl acrylate (e.g., 1.2 mmol, 1.2 equiv), and Et₃N (e.g., 2.0 mmol, 2.0 equiv) sequentially via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the reaction mechanism and potential pitfalls is essential for successful execution and optimization.
Caption: A decision tree for troubleshooting common Heck reaction issues.
Conclusion and Further Considerations
The Mizoroki-Heck reaction is a versatile and reliable method for the olefination of 1-bromo-3-methyl-5-(trifluoromethoxy)benzene. The electron-withdrawing nature of the trifluoromethoxy group should favor a robust reaction. The provided protocol serves as an excellent starting point for optimization. Researchers should consider screening different ligands, bases, and solvents to achieve optimal yields and selectivity for their specific alkene coupling partner. Careful monitoring of the reaction progress and analysis of potential side products will guide further refinement of the reaction conditions.
References
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Heck Reaction Mechanism. BYJU'S. [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Mechanisms of the Mizoroki–Heck Reaction. SciSpace. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
The Mizoroki–Heck Reaction. [Link]
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. byjus.com [byjus.com]
- 4. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. Heck Reaction [organic-chemistry.org]
- 8. scispace.com [scispace.com]
palladium-catalyzed cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Application Note: Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Executive Summary
This technical guide details the optimized protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (CAS: 168965-59-9).[1] This scaffold is a high-value building block in medicinal chemistry, offering a strategic combination of a lipophilic, metabolically stable trifluoromethoxy (–OCF
The electron-deficient nature of the aromatic ring, driven by the –OCF
Substrate Profile & Mechanistic Rationale
Physicochemical Profile
-
Compound: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene[1]
-
Molecular Weight: 255.03 g/mol [1]
-
Appearance: Clear, colorless to light yellow liquid
-
Electronic Character: Electron-deficient (
-acidic) due to the strong inductive effect (-I) of the –OCF group.[1] -
Steric Environment: Meta-substitution pattern (1,3,5) minimizes steric clash at the reaction center, allowing for the use of bulkier, electron-rich phosphine ligands.
The "Fluorine Effect" in Catalysis
The presence of the –OCF
-
Enhanced Oxidative Addition: The electron-withdrawing –OCF
group lowers the electron density of the C–Br bond, making it highly reactive toward Pd(0) species. This step is rarely rate-limiting for this substrate.[1] -
Competitive Hydrodehalogenation: The activated C–Br bond makes the substrate susceptible to side reactions (reduction to the arene) if the transmetalation step is slow or if water/protic solvents are not strictly controlled.
-
Ligand Requirement: To match the rapid oxidative addition, electron-rich, bulky ligands (e.g., Buchwald biaryl phosphines) are required to accelerate the subsequent reductive elimination step.
Protocol A: Suzuki-Miyaura Cross-Coupling[1]
Objective: Synthesis of biaryl scaffolds via coupling with aryl boronic acids.
Reaction Scheme
[1]Optimized Reagents & Conditions
| Component | Recommendation | Rationale |
| Catalyst Precursor | Pd(OAc) | Stable Pd(II) source; reduces in situ to active Pd(0).[1] |
| Ligand | SPhos (2-4 mol%) | High turnover; bulk promotes reductive elimination; electron-richness stabilizes Pd(II).[1] |
| Base | K | Mild base minimizes protodeboronation of the boronic acid partner. |
| Solvent System | Toluene : Water (10:[1][2]1) | Biphasic system solubilizes inorganic base while protecting the catalyst.[1] |
| Temperature | 80°C - 100°C | Sufficient energy to cross activation barrier without decomposing the catalyst.[1] |
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(OAc)
(2 mol%), SPhos (4 mol%), and K PO (2.0 equiv).[1] -
Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Toluene/Water (10:1 v/v) via syringe. Concentration should be 0.2 M with respect to the bromide.[1]
-
Reaction: Heat the block to 80°C with vigorous stirring (1000 rpm).
-
Monitoring: Check by LCMS or TLC at 2 hours. If conversion <50%, raise temperature to 100°C.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na
SO , concentrate, and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination[1]
Objective: Introduction of amine functionality (C-N bond formation) for SAR exploration.
Reaction Scheme
[1]Optimized Reagents & Conditions
| Component | Recommendation | Rationale |
| Catalyst Source | Pd | "Gold standard" Pd(0) source; avoids induction period of Pd(II) reduction.[1] |
| Ligand | XPhos or BrettPhos (2-3 mol%) | XPhos for secondary amines; BrettPhos for primary amines (prevents bis-arylation).[1] |
| Base | NaOtBu (1.4 equiv) | Strong base required to deprotonate the amine-Pd complex.[1] |
| Solvent | 1,4-Dioxane or Toluene | High boiling point ethers promote solubility of the active catalytic species. |
| Temperature | 100°C | Required to drive the difficult reductive elimination of C-N bonds. |
Step-by-Step Methodology
-
Glovebox/Schlenk: Inside a glovebox (preferred) or under strict Schlenk conditions, combine Pd
(dba) (1 mol%), Ligand (2 mol%), and NaOtBu (1.4 equiv) in a vial. -
Substrate Addition: Add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv) and the Amine (1.2 equiv).
-
Solvent: Add anhydrous, degassed 1,4-Dioxane (0.15 M concentration).
-
Reaction: Seal the vessel tightly. Heat to 100°C for 12-16 hours.
-
Quench: Cool to RT. Filter through a pad of Celite (eluting with DCM) to remove palladium black and salts.[1]
-
Purification: Concentrate and purify via reverse-phase prep-HPLC (acidic modifier) or silica gel chromatography.
Visualizations & Workflows
Mechanistic Pathway (DOT Diagram)
This diagram illustrates the catalytic cycle, highlighting the specific influence of the –OCF
Caption: Figure 1. The catalytic cycle for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. The electron-poor ring accelerates the Oxidative Addition step (Blue), shifting the rate-limiting step to Transmetalation or Reductive Elimination.
Optimization Decision Tree
Use this logic flow if the standard protocols yield <50% conversion.
Caption: Figure 2. Troubleshooting workflow. Hydrodehalogenation (loss of Br replaced by H) indicates water contamination or slow transmetalation.[1] Intact starting material suggests catalyst deactivation.
Safety & Handling
-
Fluorinated Aromatics: While the –OCF
group is metabolically stable, the combustion of this material can release Hydrogen Fluoride (HF). Do not expose to extreme temperatures (>200°C) without proper scrubbing.[1] -
Base Handling: NaOtBu is moisture-sensitive and corrosive.[1] Handle in a glovebox or weigh quickly into dry vials.
-
Waste Disposal: Segregate all halogenated waste.[1] Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to meet environmental compliance.[1]
References
-
Palladium-Catalyzed Cross-Coupling of Electron-Deficient Aryl Halides. Vertex AI Research Summary. 3
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry / MDPI. 4
-
Buchwald-Hartwig Amination: Practical Protocols for Aryl Halides. Organic Chemistry Portal / ACS Publications. 5[1]
-
Physical Properties of 1-Bromo-3-(trifluoromethyl)benzene (Analog). NIST Chemistry WebBook. 6
Sources
Synthesis of Novel Organic Materials Using 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene: Application Notes and Protocols
Introduction: The Strategic Advantage of the Trifluoromethoxy Moiety
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in the design of advanced organic materials. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that are highly advantageous in both medicinal chemistry and materials science.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group imparts a distinct electronic signature, characterized by strong electron-withdrawing inductive effects and weaker resonance donation from the oxygen atom.[2] This nuanced electronic character, combined with the high metabolic stability conferred by the robust C-F bonds and increased lipophilicity, makes the -OCF₃ moiety a powerful tool for fine-tuning the physicochemical properties of organic molecules.[1][2]
This guide provides detailed application notes and protocols for the use of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene as a versatile building block in the synthesis of novel organic materials. We will explore its application in the construction of advanced materials such as Organic Light-Emitting Diode (OLED) components and liquid crystals, as well as its utility in the synthesis of pharmaceutical intermediates. The protocols detailed herein are grounded in established palladium-catalyzed cross-coupling methodologies, providing researchers with a robust starting point for their synthetic endeavors.
Physicochemical Properties of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
A thorough understanding of the starting material's properties is paramount for successful reaction design and optimization.
| Property | Value | Reference |
| CAS Number | Not explicitly found, but related compounds are indexed. | N/A |
| Molecular Formula | C₈H₆BrF₃O | [3] |
| Molecular Weight | 255.03 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (predicted) | General knowledge of similar aryl bromides |
| Boiling Point | Predicted to be in the range of 180-220 °C | General knowledge of similar aryl bromides |
| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, toluene, DMF) | General knowledge |
Core Synthetic Applications and Protocols
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond for the formation of new C-C and C-N bonds.
Workflow for Cross-Coupling Reactions
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Application I: Synthesis of Biaryl Scaffolds for OLED Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly in the synthesis of biaryl compounds that are often the core of OLED materials.[4][5] The electronic properties of the biaryl system can be tuned by the nature of the coupling partners.
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%), and a base, typically K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.).[6]
-
Rationale: The choice of catalyst and base is crucial. Pd(PPh₃)₄ is a versatile catalyst, while dppf-ligated palladium catalysts can be more effective for challenging substrates. The base is required to activate the boronic acid for transmetalation.[7]
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water.
-
Rationale: Degassing the solvent is essential to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[6]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Expected Product Characterization (Example: coupling with 4-methoxyphenylboronic acid):
-
¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H), 7.10-6.90 (m, 4H), 3.85 (s, 3H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 160.0, 150.1 (q, J = 1.8 Hz, C-OCF₃), 142.3, 132.5, 130.2, 128.5, 122.0 (q, J = 257.5 Hz, CF₃), 118.9, 115.8, 114.3, 55.4, 21.6.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -58.2.
Application II: Synthesis of Arylamines for Pharmaceutical Intermediates via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals.[1][2] This reaction allows for the coupling of a wide range of amines with aryl halides under relatively mild conditions.
Reaction Scheme:
Detailed Protocol:
-
Catalyst Pre-formation (optional but recommended):
-
In a dry Schlenk flask under an inert atmosphere, combine a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%) in an anhydrous solvent like toluene or dioxane.[8]
-
Stir for 10-15 minutes at room temperature to allow for the formation of the active catalyst.
-
Rationale: Using a pre-formed catalyst can lead to more reproducible results and higher yields, especially with less reactive substrates.
-
-
Reaction Setup:
-
To the flask containing the activated catalyst, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.) or lithium bis(trimethylsilyl)amide (LHMDS, 1.4 equiv.).[9]
-
Rationale: A strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[2]
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction for the disappearance of the starting aryl bromide using TLC or GC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic phase, dry, and concentrate as described in the Suzuki protocol.
-
Purify the product via column chromatography.
-
Expected Product Characterization (Example: coupling with morpholine):
-
¹H NMR (400 MHz, CDCl₃): δ 6.80-6.70 (m, 2H), 6.65 (s, 1H), 3.88 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.5, 150.3 (q, J = 1.8 Hz, C-OCF₃), 140.1, 122.1 (q, J = 257.5 Hz, CF₃), 116.5, 112.0, 108.9, 66.8, 49.5, 21.8.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -58.1.
Application III: Synthesis of Arylalkynes for Liquid Crystals via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, which is instrumental in constructing the rigid rod-like structures often found in liquid crystalline materials.[10]
Reaction Scheme:
Detailed Protocol:
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as THF or DMF.
-
Add a palladium catalyst, typically Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, such as CuI (1-3 mol%).
-
Add an amine base, for example, triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also acts as a solvent in some cases.
-
Rationale: The palladium catalyst facilitates the main coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then transmetalates to the palladium center. The amine base is crucial for neutralizing the HBr generated during the reaction.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove the copper salts.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting arylalkyne by column chromatography.
-
Expected Product Characterization (Example: coupling with phenylacetylene):
-
¹H NMR (400 MHz, CDCl₃): δ 7.60-7.50 (m, 2H), 7.40-7.30 (m, 3H), 7.15 (s, 1H), 7.05 (s, 1H), 2.40 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 150.0 (q, J = 1.8 Hz, C-OCF₃), 141.2, 131.8, 129.0, 128.5, 125.4, 123.0, 122.2 (q, J = 257.6 Hz, CF₃), 121.8, 118.5, 91.5, 88.0, 21.7.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -58.3.
Safety and Handling
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, like most aryl bromides, should be handled in a well-ventilated fume hood.
-
Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle with care.
Conclusion
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a highly valuable and versatile building block for the synthesis of a wide array of novel organic materials. The trifluoromethoxy group imparts desirable properties for applications in OLEDs, liquid crystals, and pharmaceuticals. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and adaptable methods for the elaboration of this starting material into complex molecular architectures. Researchers and scientists can utilize these protocols as a solid foundation for their synthetic explorations in the exciting field of advanced materials and drug discovery.
References
- Molecules. 2025 Jul 18;30(14):3009.
- Ningbo Inno Pharmchem Co., Ltd. The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis.
-
ACS Omega. 2024. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
RSC Advances. 2013. Preparation of Novel Liquid Crystal Material with Trifluoromethyl Substitutent. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubChem. 1-bromo-3-methyl-5-(trifluoromethoxy)benzene. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 8. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
side reactions in Heck coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Technical Support Center: Heck Coupling Optimization Subject: Troubleshooting Side Reactions for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene Case ID: HC-OCF3-001 Status: Active Guide
Executive Summary: Substrate Analysis
Compound: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene Chemo-Physical Profile:
-
Electronic State: The substrate features a unique "Push-Pull" electronic conflict. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing by induction (
-withdrawing), making the C-Br bond highly susceptible to oxidative addition (faster than toluene, slower than nitrobenzene). However, the methyl group (-CH₃) provides weak electron donation. -
Steric Environment: The 3,5-substitution pattern (meta) minimizes direct steric hindrance at the oxidative addition site (C1), but it creates a "wide" steric wall that can influence ligand coordination cones.
Primary Technical Challenge: The electron-deficient nature of the ring increases the rate of oxidative addition, but simultaneously increases the risk of hydrodehalogenation (reductive side reaction) and phosphonium salt formation (catalyst sequestration).
Module 1: Regioselectivity Drifts (Linear vs. Branched)
User Issue: “I am observing a shift in the ratio of linear (
Technical Diagnosis: In Heck couplings, the regioselectivity is governed by the electronic nature of the aryl palladium intermediate and the coordination pathway (Neutral vs. Cationic).
-
The Neutral Pathway (Standard): For aryl bromides without halide scavengers, the reaction proceeds via a neutral Pd(II) species. The electron-withdrawing -OCF₃ group polarizes the Pd-Ar bond, generally favoring migration to the terminal (
) carbon of the alkene (Linear product). -
The Cationic Pathway: If you add silver salts (e.g., AgOTf) or use ionic liquids, the halide dissociates, creating a cationic Pd species. This pathway is highly sensitive to alkene electronics and often shifts selectivity toward the internal (
) carbon (Branched product) for electron-rich alkenes.
Troubleshooting Protocol:
| Observation | Root Cause | Corrective Action |
| Excess Branched Product | Accidental triggering of Cationic Pathway or Ligand Sterics. | 1. Remove halide scavengers (Ag, Tl salts). 2. Switch to a bidentate ligand with a larger bite angle (e.g., DPEphos or Xantphos) to enforce steric control favoring the linear product. |
| Excess Linear Product | Dominance of Neutral Pathway (often desired). | 1. If branched is desired, switch to monodentate ligands (PPh₃) and add a halide scavenger (Ag₂CO₃) to force the cationic mechanism. |
| Isomer Mixtures | "Chain Walking" (Isomerization). | 1. Reduce reaction temperature. 2. Shorten reaction time. 3. Add Ag₂CO₃ to suppress Pd-H re-insertion. |
Module 2: The "Missing Mass" (Dehalogenation & Homocoupling)
User Issue: “My conversion is high, but the yield of the coupled product is low. I see a significant amount of 3-methyl-5-(trifluoromethoxy)benzene.”
Technical Diagnosis: This is Hydrodehalogenation . The oxidative addition complex (Ar-Pd-Br) is intercepted by a hydride source before it can coordinate with the alkene.
-
Source of Hydride: Often the amine base (
-hydride elimination from triethylamine) or impurities in the solvent (DMF/DMAc decomposing to formates). -
Substrate Susceptibility: Electron-deficient aryl halides (like your -OCF₃ substrate) form more electrophilic Pd(II) centers, which are greedier for hydrides.
Troubleshooting Protocol:
-
Base Swap: Switch from secondary/tertiary amines (Et₃N, DIPEA) to inorganic bases (K₂CO₃, Cs₂CO₃, or K₃PO₄ ). Inorganic bases cannot undergo
-hydride elimination. -
Solvent Integrity: Ensure DMF/DMAc is anhydrous and fresh. Old DMF contains dimethylamine and formic acid, both reductants. Consider switching to 1,4-Dioxane or Toluene if solubility permits.
-
Homocoupling (Ar-Ar): If you see the biaryl dimer, it indicates the Pd(II) intermediate is disproportionating. This often happens if the alkene concentration is too low (starving the catalyst). Increase alkene equivalents (1.2x to 1.5x).
Module 3: Substrate-Specific Concerns (-OCF₃ Stability)
User Issue: “Is the trifluoromethoxy group stable under these conditions? I suspect fluoride leaching.”
Technical Diagnosis: The -OCF₃ group is generally robust in Pd-catalyzed cross-coupling, unlike -CF₃ which can sometimes undergo defluorination. However, C-O bond cleavage can occur under two specific conditions:
-
Extreme Temperatures (>140°C): Can lead to fluoride elimination.
-
Strong Lewis Acids: If using additives to activate the bromide, avoid strong Lewis acids which can coordinate to the ether oxygen and weaken the C-O bond.
Recommendation:
-
Maintain reaction temperature below 120°C .
-
Avoid aluminum or boron-based Lewis acid additives.
Module 4: Phosphonium Salt Formation
User Issue: “The reaction stalls after 20% conversion, and the catalyst seems dead. No Pd black is visible.”
Technical Diagnosis: Electron-deficient aryl bromides are prone to nucleophilic attack by the phosphine ligand itself, forming a Phosphonium Salt (Ar-PR₃⁺ Br⁻). This sequesters both the substrate and the ligand, killing the catalytic cycle without precipitating Pd black. This is common with unhindered, electron-rich phosphines (like PBu₃ or PCy₃) reacting with activated aryl halides.
Troubleshooting Protocol:
-
Ligand Switch: Use sterically bulky phosphines (e.g., P(o-tol)₃ or BrettPhos ) or bidentate ligands (e.g., dppf ) which are less nucleophilic toward the aryl ring due to steric shielding.
-
Protocol: Do not premix the aryl bromide and phosphine at high temperatures without the catalyst present.
Visualizing the Problem Space
Diagram 1: The Divergent Paths of the Catalyst
This diagram illustrates where the "Off-Ramps" to side reactions occur during the catalytic cycle.
Caption: Critical off-ramps in the Heck cycle where 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is lost to side reactions.
Diagram 2: Troubleshooting Logic Flow
Caption: Decision matrix for diagnosing reaction failures based on crude NMR/GC-MS analysis.
Standard Operating Procedure (SOP)
Baseline Protocol for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
To minimize the side reactions described above, utilize this "Jeffery Conditions" optimized protocol:
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: P(o-tol)₃ (4-10 mol%)
-
Why: The bulky o-tolyl groups prevent phosphonium salt formation and favor the mono-ligated Pd species necessary for oxidative addition of hindered substrates.
-
-
Base: K₂CO₃ or NaOAc (1.5 equiv)
-
Why: Inorganic bases eliminate the hydride source responsible for dehalogenation.
-
-
Solvent: Anhydrous DMF or DMAc.
-
Note: Degas solvent with N₂/Ar bubbling for 15 mins prior to heating to prevent oxidation of the phosphine.
-
-
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Why: Stabilizes Pd nanoparticles (preventing Pd black) and accelerates the reaction via the anionic pathway.
-
-
Temperature: 80°C - 100°C.
-
Warning: Do not exceed 120°C to protect the -OCF₃ group integrity.
-
References
-
Mechanistic Overview & Side Reactions
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
-
Regioselectivity in Heck Reactions
- Mo, J., et al. (2005). Regiocontrol in the Heck Reaction.
-
Phosphonium Salt Formation
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Trifluoromethoxy Group Properties
- Leroux, F., et al. (2005). Trifluoromethoxy aromatics: A new family of fluorinated compounds for medicinal chemistry. ChemMedChem, 1(1), 56-68.
-
Hydrodehalogenation Mechanisms
- Zhu, L., et al. (2018). Mechanistic Insight into the Palladium-Catalyzed Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3987–3994.
Technical Support Center: Catalyst Selection for Sonogashira Coupling with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Welcome to the technical support center for catalyst selection in Sonogashira coupling reactions involving 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will dissect the nuances of this reaction, moving beyond generic protocols to provide in-depth, field-tested insights into catalyst and ligand selection, reaction optimization, and troubleshooting.
Understanding the Challenge: The Unique Nature of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. However, the success of this reaction is highly dependent on the electronic and steric properties of the substrates. 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene presents a unique set of considerations:
-
Opposing Electronic Effects: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the aryl bromide. Conversely, the methyl (-CH₃) group is electron-donating. The interplay of these opposing electronic influences can affect catalyst activity and side-product formation.
-
Steric Hindrance: While not severely hindered, the 1,3,5-substitution pattern can influence the approach of the bulky catalyst and the alkyne coupling partner.
This guide will provide a structured approach to selecting the optimal catalytic system to address these challenges and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Catalyst Selection
Q1: What is the best initial palladium catalyst to screen for the Sonogashira coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene?
For an initial screen, a versatile and robust palladium catalyst is recommended. Given that aryl bromides are generally less reactive than aryl iodides, a catalyst system known for its high activity with bromides is a good starting point.
Recommendation: Start with a palladium(II) precatalyst paired with a suitable phosphine ligand. A common and effective choice is PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride). It is relatively air-stable and is readily reduced in situ to the active Pd(0) species.
Rationale: The electron-withdrawing trifluoromethoxy group on your substrate should facilitate the oxidative addition step, making a standard catalyst like PdCl₂(PPh₃)₂ a viable option. Triphenylphosphine is a well-understood ligand that provides a good balance of stability and reactivity for a wide range of Sonogashira couplings.
Q2: My reaction is sluggish or not going to completion with PdCl₂(PPh₃)₂. What are my next steps?
If you observe low conversion, it's time to consider a more active catalytic system. This typically involves using more electron-rich and sterically bulky phosphine ligands, which can promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
Troubleshooting Workflow:
Troubleshooting Decision Path
Recommended Advanced Catalyst Systems:
| Catalyst System | Key Features & Rationale | Typical Loading (mol%) |
| Pd(OAc)₂ with SPhos or XPhos | Buchwald-type ligands are highly electron-rich and sterically demanding, promoting efficient coupling of challenging aryl bromides. | Pd: 0.5-2, Ligand: 1-4 |
| [Pd(IPr)Cl₂]₂ or other NHC-Pd complexes | N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable and highly active palladium complexes, often effective for electron-deficient aryl halides. | 1-3 |
| Pd₂(dba)₃ with P(t-Bu)₃ | Tris(dibenzylideneacetone)dipalladium(0) is a Pd(0) source, eliminating the need for in situ reduction. Tri-tert-butylphosphine is a very bulky and electron-rich ligand. | Pd: 1-2, Ligand: 2-4 |
Q3: To use or not to use copper? What are the considerations for this specific substrate?
The use of a copper(I) co-catalyst, typically CuI, is the classic Sonogashira protocol. The copper facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.
-
Arguments for using Copper:
-
Increased Reaction Rate: For many systems, particularly with less reactive aryl bromides, the copper co-catalyst is essential for achieving reasonable reaction rates at moderate temperatures.
-
Well-Established Protocols: A vast body of literature exists for copper-co-catalyzed Sonogashira reactions, providing numerous starting points for optimization.
-
-
Arguments for a Copper-Free System:
-
Prevention of Alkyne Homocoupling (Glaser Coupling): The primary drawback of using copper is the potential for the undesired homocoupling of the terminal alkyne to form a diyne. This is an oxidative process and is more likely to occur if oxygen is not rigorously excluded from the reaction.
-
Simplified Purification: Eliminating a metal from the reaction mixture can simplify product purification, which is particularly important in pharmaceutical synthesis.
-
Substrate Compatibility: Some sensitive functional groups may be incompatible with copper.
-
Recommendation for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene:
Given the activating effect of the trifluoromethoxy group, a copper-free Sonogashira coupling is a highly viable and potentially advantageous approach . Start your optimization with a copper-free system, especially if you are using a more advanced, highly active palladium/ligand system. If you encounter low reactivity, the addition of a catalytic amount of CuI (1-5 mol%) would be the next logical step.
Reaction Conditions & Troubleshooting
Q4: What is the best solvent and base combination for this reaction?
The choice of solvent and base is critical for the success of the Sonogashira coupling.
-
Solvent: A polar aprotic solvent is generally preferred.
-
Good starting points: Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN).
-
Rationale: These solvents can dissolve the organic substrates, the palladium catalyst, and the amine base, creating a homogeneous reaction mixture.
-
-
Base: An amine base is typically used to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the alkyne.
-
Common choices: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).
-
Rationale: These are sufficiently basic to drive the reaction forward without causing significant side reactions. They can often be used as the solvent as well.
-
Q5: I am observing significant formation of a byproduct that appears to be the homocoupled alkyne. How can I minimize this?
As mentioned, this is likely due to Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.
Troubleshooting Steps for Homocoupling:
-
Rigorous Exclusion of Oxygen: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Degas your solvent thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling. Re-evaluate your palladium catalyst system to see if a more active, copper-free option is feasible.
-
Minimize Copper Loading: If copper is essential for reactivity, use the lowest effective concentration (e.g., start at 1 mol% and titrate up if necessary).
-
Control Reaction Temperature: Higher temperatures can sometimes promote side reactions. If your main reaction is proceeding, albeit slowly, try running it at a lower temperature for a longer period.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling (Recommended Starting Point)
This protocol is designed as a robust starting point for the coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with a terminal alkyne using a modern, highly active catalyst system.
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed THF via syringe.
-
Add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start with 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Classic Copper-Co-catalyzed Sonogashira Coupling
Use this protocol if the copper-free method proves to be too slow or inefficient.
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq, 3 mol%)
-
CuI (0.05 eq, 5 mol%)
-
Anhydrous, degassed Triethylamine (can be used as both base and solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed triethylamine via syringe.
-
Add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrobromide salt.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove residual copper.
-
Dry the organic layer and purify as described in Protocol 1.
Mechanistic Overview
A solid understanding of the reaction mechanism is crucial for effective troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Sonogashira Catalytic Cycles
References
Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The choice of solvent is a critical parameter that can profoundly influence the outcome of your reaction, impacting yield, selectivity, and catalyst performance.[1][2][3] This resource provides in-depth, experience-driven insights to help you troubleshoot common issues and optimize your experimental design.
The Critical Role of the Solvent: More Than Just a Medium
The solvent in a palladium-catalyzed reaction is far from a passive spectator. It actively participates in the catalytic cycle by:
-
Influencing Catalyst Activity and Stability: Solvents can coordinate with the palladium center, affecting its reactivity.[4] Coordinating solvents can stabilize the active catalyst but may also compete with ligands.[2]
-
Modulating Reagent and Intermediate Solubility: Ensuring all components of the reaction mixture remain in solution is crucial for efficient catalysis. Poor solubility can lead to slow or incomplete reactions.
-
Affecting the Rate of Key Mechanistic Steps: The polarity of the solvent can significantly impact the rates of oxidative addition and reductive elimination, the two cornerstones of the cross-coupling catalytic cycle.[3][5] Highly polar transition states, for instance, are stabilized by polar solvents.[3][5]
-
Influencing Base Efficacy: The solvent can affect the dissociation and strength of the base, which is often critical for the transmetalation step in reactions like the Suzuki-Miyaura coupling.[2]
The substrate in focus, 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, possesses a moderately electron-withdrawing trifluoromethoxy group, which can influence its reactivity in palladium-catalyzed cross-coupling reactions. The choice of solvent becomes even more critical to achieve optimal results with such electronically modified substrates.
Diagram: The Palladium Cross-Coupling Catalytic Cycle
Caption: A simplified representation of the key steps in a palladium-catalyzed cross-coupling reaction.
Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed reactions with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, with a focus on solvent-related causes and solutions.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with an arylboronic acid is giving a very low yield. I'm using toluene as the solvent. What could be the problem?
A: While toluene is a common solvent for Suzuki-Miyaura reactions, a low yield can often be traced back to issues with solubility or the rate of key catalytic steps.
Potential Causes & Solutions:
-
Poor Solubility of Reagents: The boronic acid or the base (e.g., potassium carbonate) may have poor solubility in non-polar aromatic solvents like toluene. This is a frequent issue that hinders the reaction.
-
Solution: Consider a more polar solvent system. A mixture of toluene with a more polar co-solvent like ethanol or the use of ethereal solvents such as 1,4-dioxane or tetrahydrofuran (THF) can improve solubility.[2] Often, the addition of water is beneficial, creating a biphasic system that can enhance the solubility of inorganic bases and facilitate the reaction.[6]
-
-
Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, often requires activation of the boronic acid by a base.[7] The efficacy of this activation can be solvent-dependent.
-
Solution: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can accelerate the reaction. However, be aware that these solvents can also coordinate to the palladium center and potentially inhibit catalysis at high concentrations.[2] A carefully optimized solvent mixture is often the key.
-
-
Catalyst Deactivation: In some cases, the active Pd(0) species can be unstable.
-
Solution: A coordinating solvent, even in small amounts, can sometimes stabilize the catalyst.[2] However, be cautious as strongly coordinating solvents can also act as inhibitors.
-
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodebromination)
Q: In my Heck reaction with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene and an alkene, I'm observing significant amounts of homocoupled biaryl product and protodebromination (replacement of bromine with hydrogen). My solvent is DMF.
A: The formation of these side products is often linked to the solvent's ability to participate in or promote undesired reaction pathways.
Potential Causes & Solutions:
-
Solvent-Mediated Reduction of Pd(II) Intermediates: Some polar aprotic solvents, including DMF, can act as reducing agents, particularly at elevated temperatures.[2] This can lead to the formation of palladium hydrides (Pd-H), which are responsible for protodebromination.
-
Solution: Switch to a less reducible solvent. Ethereal solvents like dioxane or THF, or aromatic hydrocarbons such as toluene or xylene, are generally more robust in this regard. If a polar solvent is necessary for solubility, consider dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMAc), but be mindful of their potential for side reactions as well.[8]
-
-
Homocoupling of the Aryl Bromide: This can occur through various mechanisms, sometimes promoted by the solvent.
-
Solution: Optimizing the reaction temperature and catalyst loading can help minimize homocoupling.[9] Additionally, ensuring a stoichiometric balance between the coupling partners is crucial. A change in solvent to one that favors the desired catalytic cycle over side reactions is a primary troubleshooting step.
-
Issue 3: Inconsistent Reaction Rates and Reproducibility
Q: I am performing a Buchwald-Hartwig amination, and my reaction times are inconsistent from batch to batch, even though I'm using the same protocol. My solvent is dioxane.
A: Inconsistent reaction rates can be frustrating and often point to subtle variations in reaction conditions, with solvent quality being a prime suspect.
Potential Causes & Solutions:
-
Solvent Purity and Water Content: Ethereal solvents like dioxane and THF can contain peroxides and varying amounts of water, which can significantly impact the catalyst's activity and stability. Peroxides can oxidize the phosphine ligands and the palladium catalyst, while water can affect the base's efficacy.
-
Solution: Always use freshly distilled or anhydrous, inhibitor-free solvents. It is good practice to degas the solvent thoroughly before use to remove dissolved oxygen, which can also deactivate the catalyst.
-
-
Solvent Coordination and Ligand Dissociation: The degree to which a solvent coordinates to the palladium center can influence the equilibrium between the active and inactive catalyst species.
-
Solution: For sensitive reactions, screening a range of solvents with varying coordinating abilities can be beneficial. For Buchwald-Hartwig aminations, ethereal solvents and toluene are commonly used.[10] If solubility is an issue, a co-solvent can be introduced.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for a Suzuki-Miyaura coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene?
A1: A good starting point is a mixture of a non-polar solvent with a polar co-solvent and water. For example, a 4:1 mixture of 1,4-dioxane/water or toluene/ethanol/water is often effective. This combination helps to dissolve the organic substrate, the boronic acid, and the inorganic base, creating a homogeneous or finely emulsified reaction mixture that promotes efficient catalysis.
Q2: Can I use a single solvent for my palladium-catalyzed reaction?
A2: Yes, but it depends on the specific reaction. For instance, some Heck reactions proceed well in a single polar aprotic solvent like DMF or DMAc, provided the temperature is controlled to minimize side reactions.[8] However, for many cross-coupling reactions, particularly those involving inorganic bases, a mixed solvent system often provides superior results by balancing the solubility of all components.[6]
Q3: How does the trifluoromethoxy group on my substrate affect solvent choice?
A3: The trifluoromethoxy group is electron-withdrawing, which can make the C-Br bond more susceptible to oxidative addition. This is generally favorable. However, the overall polarity of your substrate is increased, which might necessitate the use of more polar solvents to ensure its solubility, especially if your coupling partner is also polar.
Q4: Are "green" solvents a viable option for these reactions?
A4: Absolutely. There is a growing emphasis on using more environmentally benign solvents. For example, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent, greener alternatives to THF and dioxane.[11] For some reactions, even water can be used as the primary solvent with the aid of surfactants or water-soluble catalysts.[12]
Table 1: Common Solvents for Palladium-Catalyzed Cross-Coupling Reactions
| Solvent Class | Examples | Typical Applications | Key Considerations |
| Aromatic Hydrocarbons | Toluene, Xylene | Suzuki, Stille, Heck | Good for dissolving organic substrates, but poor for inorganic bases. Often used in mixtures. |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Suzuki, Buchwald-Hartwig | Good balance of polarity. Can contain peroxides and water, so purity is critical. |
| Polar Aprotic | DMF, DMAc, NMP, DMSO | Heck, Sonogashira | High polarity can accelerate reactions but may also lead to side reactions at high temperatures.[2] |
| Alcohols | Ethanol, Isopropanol | Suzuki (as co-solvent) | Can act as a reducing agent for the catalyst precursor and improve base solubility. |
| Water | - | Suzuki (as co-solvent) | Excellent for dissolving inorganic bases. Often used in biphasic systems.[6] |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of your substrate. Optimization of the ligand, base, and temperature may be necessary for specific coupling partners.
Materials:
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the vessel.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Solvent Selection Workflow
Caption: A flowchart to guide the initial selection of a solvent system for common palladium-catalyzed cross-coupling reactions.
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Solvent effects in palladium catalysed cross-coupling reactions.White Rose Research Online.
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- Solvent coordination to palladium can invert the selectivity of oxidative addition.Royal Society of Chemistry.
-
Suzuki Coupling. Organic Chemistry Portal.[Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.[Link]
-
Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). ACS Publications.[Link]
-
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv.[Link]
-
Effect of bases and solvents on the Heck coupling. ResearchGate.[Link]
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solvent coordination to palladium can invert the selectivity of oxidative addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. aidic.it [aidic.it]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tcichemicals.com [tcichemicals.com]
minimizing byproducts in the synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene derivatives
Technical Support Center: Synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene and its derivatives. The unique 1,3,5-substitution pattern on this molecule presents significant challenges in controlling regioselectivity and minimizing byproduct formation. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Core Synthetic Challenge - Regioselectivity
Question: I attempted a direct electrophilic bromination of 1-methyl-3-(trifluoromethoxy)benzene and my yield of the desired 1-bromo-3-methyl-5-(trifluoromethoxy)benzene was extremely low, with a complex mixture of isomers. Why did this happen?
Answer: This outcome is expected and highlights the central challenge in this synthesis. The issue lies in the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution (EAS).
-
Causality of Isomer Formation: Both the methyl group (-CH3) and the trifluoromethoxy group (-OCF3) are ortho, para-directors. The methyl group is an activating director, while the trifluoromethoxy group is a deactivating ortho, para-director.[1] When you attempt to brominate the 1-methyl-3-(trifluoromethoxy)benzene starting material, both groups direct the incoming electrophile (Br+) to the same positions: 2, 4, and 6. The desired product requires bromination at the 5-position, which is meta to both existing groups. Therefore, direct bromination is not a viable strategy as it will preferentially form a mixture of undesired isomers (2-bromo, 4-bromo, and 6-bromo derivatives) while producing little to none of your target molecule.
-
Mechanistic Insight: The stability of the carbocation intermediate (the arenium ion) formed during EAS dictates the reaction's regioselectivity.[2] For ortho and para attack, the positive charge can be delocalized onto the carbon bearing the substituent, which is a stabilizing interaction for both -CH3 and -OCF3 groups (via hyperconjugation and resonance, respectively). Meta attack does not allow for this stabilization, making it a much slower, less favorable pathway.
Caption: Inherent directing effects in direct bromination.
Section 2: Reaction Optimization & Byproduct Mitigation
Question: My reaction is generating significant amounts of di- and poly-brominated byproducts. How can I improve selectivity for mono-bromination?
Answer: The formation of poly-brominated species is a common issue when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. Although the 1-methyl-3-(trifluoromethoxy)benzene ring is deactivated overall by the -OCF3 group, forcing the reaction can lead to over-bromination.
-
Root Causes:
-
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., Br2 or N-Bromosuccinimide) will inevitably lead to multiple substitutions.
-
High Temperature: Increased temperature accelerates the reaction rate but often at the cost of selectivity, promoting further bromination of the mono-brominated product.
-
Potent Brominating System: Highly active systems, such as Br2 with a strong Lewis acid like AlCl3, can be difficult to control.[3]
-
-
Troubleshooting Strategies:
-
Stoichiometric Control: Carefully control the molar ratio of your substrate to the brominating agent. Aim for a ratio of 1:1 or even slightly less than 1 equivalent of the brominating agent (e.g., 1:0.95) to ensure the starting material is consumed before significant poly-bromination occurs.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0°C or even lower and allowing the reaction to slowly warm to room temperature can drastically improve selectivity.
-
Choice of Brominating Agent: Select a milder brominating agent. N-Bromosuccinimide (NBS) is often more selective than elemental bromine for mono-bromination of moderately reactive or deactivated rings.[4] Using systems like NBS in less acidic media can further temper reactivity.
-
| Brominating Agent System | Typical Conditions | Selectivity Profile | Potential Byproducts |
| Br₂ / FeBr₃ | 0°C to RT, in solvents like CH₂Cl₂ or CCl₄ | High reactivity, moderate selectivity. | Poly-brominated isomers, potential for catalyst-induced side reactions.[3] |
| N-Bromosuccinimide (NBS) | RT, in solvents like THF, DMF, or Acetonitrile | Good selectivity for mono-bromination, milder. | Succinimide, unreacted starting material.[5] |
| NBS / H₂SO₄ | 0°C to RT | High reactivity for deactivated rings. | Poly-brominated isomers, potential for sulfonation.[5] |
| Br₂ / Acetic Acid | RT to 50°C | Moderate reactivity and selectivity. | Acetylated byproducts (rare), poly-bromination. |
Question: I am observing bromination on the methyl side-chain instead of the aromatic ring. What is causing this and how can it be prevented?
Answer: This indicates that your reaction is proceeding via a free-radical mechanism rather than the desired electrophilic aromatic substitution pathway.
-
Mechanistic Divergence:
-
Electrophilic Aromatic Substitution (EAS): Requires a polarized bromine source (Br⁺) and typically a Lewis acid catalyst. This pathway substitutes a hydrogen on the aromatic ring.
-
Free-Radical Halogenation: Occurs at the benzylic position (the carbon of the methyl group attached to the ring) and is promoted by UV light or radical initiators like AIBN or benzoyl peroxide.[6] NBS is a common reagent for this type of reaction when radical conditions are employed.
-
-
Corrective Actions:
-
Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Avoid Radical Initiators: Ensure no peroxides or other radical initiators are present in your reagents or solvents.
-
Use an EAS Catalyst: The presence of a Lewis acid (e.g., FeBr₃, AlCl₃) or a strong protic acid strongly favors the electrophilic pathway over the radical pathway.
-
Caption: Competing pathways for bromination.
Section 3: Recommended Protocols & Purification
Question: What is a reliable, step-by-step protocol for synthesizing 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with high purity?
Answer: Given the regioselectivity challenges, a multi-step approach that installs the substituents in a controlled manner is required. A robust method involves using a Sandmeyer reaction to introduce the bromine atom last, after the directing influence of other groups is no longer a factor. An example pathway starting from a commercially available precursor is outlined below.
Protocol: Synthesis via Sandmeyer Reaction
This protocol is based on the synthesis of related bromoarenes where direct bromination is not feasible.[7]
-
Step 1: Trifluoromethoxylation of 3-Amino-5-methylphenol
-
Rationale: Introduce the -OCF3 group first. This reaction is specialized and often involves reagents like CF3I and a copper catalyst or other modern trifluoromethoxylation agents.[8][9] This step yields 3-methyl-5-(trifluoromethoxy)aniline.
-
To a stirred solution of 3-amino-5-methylphenol (1.0 eq) in a suitable solvent (e.g., DMF), add the trifluoromethoxylation reagent system according to literature procedures.
-
Heat the reaction mixture as required and monitor by TLC or LC-MS for the consumption of starting material.
-
Upon completion, perform an aqueous workup, extract with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography to isolate 3-methyl-5-(trifluoromethoxy)aniline .
-
-
Step 2: Diazotization and Sandmeyer Bromination
-
Rationale: The Sandmeyer reaction converts the amine group (-NH2) into a diazonium salt (-N2+), which is then displaced by a bromide ion, precisely installing the bromine atom without generating isomeric byproducts.[7]
-
Dissolve 3-methyl-5-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of HBr (approx. 48%, ~3.0 eq).
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, ~1.1 eq) dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes after addition is complete.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, ~1.2 eq) in HBr (48%).
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, extract the product with a suitable solvent (e.g., diethyl ether or dichloromethane), and proceed to purification.
-
Question: What is the most effective method for purifying the final product and removing persistent byproducts?
Answer: The purification strategy depends on the physical properties of the product and the nature of the impurities.
-
Initial Work-up:
-
After the reaction, quench any remaining bromine with a wash of aqueous sodium thiosulfate or sodium bisulfite solution.
-
Wash the organic layer with saturated sodium bicarbonate solution to remove acidic residues (like HBr).
-
Wash with brine to remove excess water, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).[10]
-
-
Purification Techniques:
-
Distillation: If your product is a liquid and has a significantly different boiling point from the impurities, vacuum distillation can be a highly effective, scalable purification method.[11][12]
-
Flash Column Chromatography: This is the most versatile and generally effective method for removing isomeric byproducts and other impurities with similar polarities.[13]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: Start with a non-polar solvent system, such as 100% hexanes or heptane, and gradually increase the polarity by adding a small amount of ethyl acetate or dichloromethane. The non-polar nature of the target molecule means it will likely elute with a very low polarity mobile phase.
-
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can provide material of very high purity.[14] This requires screening various solvents to find one in which the product is soluble when hot but poorly soluble when cold, while the impurities remain in solution.
-
References
-
Brainly. (2024). Design a synthesis of 1-bromo-3-nitro-5-(trifluoromethyl)benzene from benzene or any mono-substituted. [Link]
- Google Patents. (n.d.). Process for preparing 1-bromo-3,5-difluorobenzene.
- Wellesley College. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
- Google Patents. (n.d.).
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-bromo-3-trifluoromethoxybenzene.
-
Ngai, J., et al. (2016). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Angewandte Chemie International Edition, 55(44), 13843-13847. [Link]
-
Wang, Z., et al. (2012). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 17(10), 11858-11870. [Link]
-
Le, C., et al. (2021). Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. Angewandte Chemie International Edition, 60(34), 18568-18573. [Link]
-
Allen. (n.d.). Purification of Organic Compounds. [Link]
-
The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 14. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
Technical Support Center: Navigating Scale-Up Challenges for Reactions with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for processes involving 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and field-proven troubleshooting strategies to address the unique challenges encountered when scaling up reactions with this versatile intermediate. The presence of the electron-withdrawing trifluoromethoxy group and the methyl substituent on the aromatic ring introduces specific considerations that are critical for successful process development and manufacturing.
This guide is structured to address common reaction platforms where 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a key starting material: Suzuki-Miyaura Coupling, Grignard Reaction and Lithiation-Borylation. Each section provides a detailed question-and-answer format to directly tackle potential issues, from reaction initiation to product isolation and purity.
Section 1: Suzuki-Miyaura Coupling: Scale-Up and Troubleshooting
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. However, scaling up this reaction with an electron-deficient aryl bromide like 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene presents specific challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling is sluggish and incomplete at scale. What are the likely causes and how can I improve the reaction rate?
A1: Sluggish reactions with electron-deficient aryl bromides are common. The electron-withdrawing nature of the trifluoromethoxy group can affect the oxidative addition step of the catalytic cycle.[2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection:
-
Ligand Choice: For electron-deficient substrates, bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[1] Consider ligands such as SPhos, XPhos, or RuPhos.
-
Catalyst Loading: While minimizing catalyst loading is economically desirable, at scale, a slight increase may be necessary to overcome lower reactivity and potential catalyst deactivation. However, this must be balanced against the increased cost and potential for higher residual palladium in the final product.[3]
-
-
Base Selection and Strength:
-
The choice of base is critical for the transmetalation step.[4] For large-scale operations, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred due to their cost, stability, and ease of removal. The trifluoromethoxy group can influence the optimal base strength, so screening different bases is recommended.
-
-
Solvent System:
-
A mixture of an organic solvent (e.g., toluene, 2-MeTHF) and water is common. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation. Ensure adequate mixing to maintain a good interface between the two phases.
-
-
Temperature:
-
Increasing the reaction temperature can improve the rate, but be cautious of potential side reactions and catalyst decomposition. A thorough thermal safety assessment is crucial before increasing the temperature at scale.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, or the presence of Pd(II) species.[2]
-
Degassing: Ensure rigorous degassing of the reaction mixture and maintenance of an inert atmosphere (nitrogen or argon) throughout the reaction. On a larger scale, this can be achieved by sparging the solvent with an inert gas prior to adding the reagents and maintaining a positive pressure of the inert gas in the reactor headspace.
-
Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst or ensuring the complete reduction of a Pd(II) precatalyst before the addition of the boronic acid can minimize homocoupling.
-
Reagent Addition Order: Adding the boronic acid portion-wise or via slow addition can help to maintain a low instantaneous concentration, which can disfavor the homocoupling side reaction.
Q3: What are the key considerations for downstream processing and palladium removal after a large-scale Suzuki-Miyaura coupling?
A3: Efficient downstream processing is critical for the economic viability and quality of the final product.
-
Palladium Removal: Residual palladium levels in active pharmaceutical ingredients (APIs) are strictly regulated.[5] Common methods for palladium removal at scale include:
-
Scavengers: Using solid-supported scavengers with thiol or amine functional groups.
-
Extraction: Aqueous washes with solutions containing reagents like L-cysteine or thiourea can help to complex and remove palladium.
-
Crystallization: Often, the most effective method for palladium removal is through crystallization of the product, where the palladium impurities are rejected into the mother liquor.
-
-
Product Isolation:
-
After the reaction, a series of aqueous washes are typically performed to remove the base and other water-soluble byproducts.
-
Crystallization is the preferred method for isolating the final product, as it also serves as a purification step.[3] Careful development of the crystallization process is necessary to ensure the desired polymorph and particle size distribution.[6][7]
-
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient catalyst activity | Increase catalyst loading slightly; switch to a more active ligand (e.g., Buchwald-type). |
| Ineffective base | Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. | |
| Poor mixing | Increase agitation speed to improve mass transfer between the organic and aqueous phases. | |
| Debromination of Starting Material | Reductive dehalogenation | Use a milder base; lower the reaction temperature. |
| Protodeborylation of Boronic Acid | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is not hygroscopic. |
| High Residual Palladium | Inefficient removal process | Optimize scavenger selection and contact time; develop a robust crystallization process. |
Experimental Workflow: Scale-Up of Suzuki-Miyaura Coupling
Caption: Scale-up workflow for a typical Suzuki-Miyaura coupling reaction.
Section 2: Grignard Reaction: Taming the Exotherm
The formation of a Grignard reagent from 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a highly exothermic process that requires careful control, especially at scale. The trifluoromethoxy group can also influence the stability of the resulting Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: How can I safely manage the exothermic nature of the Grignard reagent formation at a larger scale?
A1: Managing the exotherm is the most critical aspect of scaling up a Grignard reaction.
-
Controlled Addition: The aryl bromide should be added slowly and sub-surface to the magnesium turnings in the solvent. This ensures that the heat generated can be effectively removed by the reactor's cooling system.
-
Heat Flow Calorimetry: Before scaling up, perform heat flow calorimetry studies to determine the heat of reaction and the maximum rate of heat evolution. This data is essential for ensuring that the plant reactor's cooling capacity is sufficient.
-
Initiation: A common issue is a delayed initiation followed by a rapid, uncontrolled reaction. To ensure a smooth initiation, a small amount of an initiator like iodine or 1,2-dibromoethane can be used. It is crucial to confirm that the reaction has initiated (e.g., by observing a temperature rise) before proceeding with the bulk of the aryl bromide addition.
-
Emergency Preparedness: Have a plan for managing a thermal runaway, which may include an emergency cooling system or a quench solution.
Q2: I'm observing a significant amount of Wurtz coupling byproduct. What are the causes and how can I minimize it?
A2: The Wurtz coupling byproduct (a biaryl formed from two molecules of the starting aryl bromide) is a common impurity in Grignard reactions.
-
Low Temperature: Running the reaction at a lower temperature can reduce the rate of the Wurtz coupling side reaction.
-
High Dilution: While not always practical at scale, higher dilution can disfavor the bimolecular Wurtz reaction.
-
Slow Addition: A slow addition rate of the aryl bromide helps to maintain a low concentration of the starting material in the presence of the formed Grignard reagent, thus minimizing the Wurtz coupling.
-
Magnesium Quality: The quality and surface area of the magnesium can influence the rate of Grignard formation versus the Wurtz coupling.
Q3: Are there any specific stability concerns with the Grignard reagent derived from 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene?
A3: The electron-withdrawing trifluoromethoxy group can potentially destabilize the Grignard reagent, making it more prone to decomposition, especially at elevated temperatures. It is generally recommended to use the Grignard reagent as soon as it is prepared and to maintain it at a low temperature if it needs to be held for any period.
Troubleshooting Guide: Grignard Reaction
| Issue | Potential Cause | Recommended Action |
| Failure to Initiate | Passivated magnesium surface | Add a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet solvent or glassware | Ensure all solvents and glassware are rigorously dried. | |
| Runaway Reaction | Too rapid addition of aryl bromide | Reduce the addition rate and ensure adequate cooling. |
| Delayed initiation | Confirm initiation before adding the bulk of the aryl bromide. | |
| Low Yield of Grignard Reagent | Wurtz coupling | Lower the reaction temperature and use a slower addition rate. |
| Decomposition of Grignard reagent | Use the Grignard reagent immediately after preparation. |
Process Flow Diagram: Grignard Reagent Formation and Quench
Caption: Process flow for the formation of a Grignard reagent and subsequent reaction.
Section 3: Lithiation-Borylation: Precision at Scale
The lithiation-borylation reaction is a powerful method for the synthesis of boronic esters, which are key intermediates for Suzuki-Miyaura couplings. Scaling up this reaction requires strict control of stoichiometry, temperature, and moisture.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful and safe scale-up of a lithiation-borylation reaction?
A1: Success at scale hinges on meticulous control of the reaction environment.
-
Anhydrous Conditions: The organolithium reagents used are extremely sensitive to moisture. All solvents must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.
-
Temperature Control: Lithiation reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate. Maintaining this temperature in a large reactor requires a highly efficient cooling system.
-
Reagent Addition: The organolithium reagent (e.g., n-BuLi or s-BuLi) should be added slowly to control the exotherm and prevent localized overheating.
-
Stoichiometry: Precise control of the stoichiometry of the organolithium reagent is crucial. An excess can lead to side reactions, while an insufficient amount will result in incomplete conversion.
Q2: I am experiencing poor yields and a complex mixture of byproducts. What are the likely causes in a lithiation-borylation sequence?
A2: A complex product mixture often points to issues with the stability of the lithiated intermediate or side reactions with the borylating agent.
-
Decomposition of the Lithiated Species: The lithiated intermediate of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene may have limited stability, even at low temperatures. It is important to add the borylating agent as soon as the lithiation is complete. In situ monitoring techniques like IR spectroscopy can be valuable for determining the optimal time for the addition.[8]
-
Side Reactions with the Borylating Agent: If the borylating agent is added too quickly or at too high a temperature, side reactions can occur.
-
Quenching: The reaction quench is also a critical step. A carefully controlled quench with a suitable reagent is necessary to avoid decomposition of the desired boronic ester.
Q3: What are the best practices for handling and purifying the boronic ester product at a large scale?
A3: Boronic esters can be sensitive to hydrolysis and oxidation.
-
Work-up: The work-up should be designed to minimize contact with water and air.
-
Purification: While some boronic esters can be purified by chromatography, at a large scale, crystallization is the preferred method. Developing a robust crystallization process is key to obtaining a product with high purity and stability.
-
Storage: The purified boronic ester should be stored under an inert atmosphere and at a low temperature to prevent degradation.
Troubleshooting Guide: Lithiation-Borylation
| Issue | Potential Cause | Recommended Action |
| Low Conversion | Insufficient organolithium reagent | Titrate the organolithium reagent before use to ensure accurate stoichiometry. |
| Presence of moisture | Rigorously dry all solvents and glassware. | |
| Formation of Multiple Byproducts | Decomposition of lithiated intermediate | Minimize the time between lithiation and borylation. |
| Side reactions during borylation | Add the borylating agent slowly at low temperature. | |
| Hydrolysis of Boronic Ester | Exposure to water during work-up | Use anhydrous solvents and minimize contact with aqueous phases. |
Logical Relationship Diagram: Key Parameters in Lithiation-Borylation
Caption: Interplay of critical parameters in a lithiation-borylation reaction.
Section 4: General Scale-Up Considerations
Beyond the specifics of each reaction type, several overarching principles are crucial for the successful scale-up of any process involving 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
Impurity Profiling
A thorough understanding of the impurity profile is a regulatory requirement and is essential for process optimization.[9]
-
Identify Key Impurities: Identify the major byproducts from each reaction step. This includes unreacted starting materials, homocoupled products, and products of side reactions.
-
Analytical Method Development: Develop and validate robust analytical methods (e.g., HPLC, GC-MS) to quantify these impurities.[9]
-
Fate and Purge of Impurities: Track the fate of impurities through the downstream processing steps to ensure they are effectively removed.
Process Safety
The trifluoromethoxy group can impart unique reactivity and potential hazards.
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment for each step of the process, especially for exothermic reactions like Grignard formation.
-
Material Compatibility: Ensure that the materials of construction of the plant equipment are compatible with all reagents, intermediates, and solvents.
-
Waste Management: Develop a safe and environmentally responsible plan for the disposal of all waste streams.
Crystallization and Polymorphism
The final physical form of the product is critical for its performance and downstream formulation.
-
Polymorph Screening: Conduct a polymorph screen to identify all possible crystalline forms of the final product.
-
Crystallization Process Development: Develop a robust crystallization process to consistently produce the desired polymorph with the required particle size distribution.[6][7]
-
Process Analytical Technology (PAT): Consider the use of PAT tools, such as in-situ particle size analyzers, to monitor and control the crystallization process in real-time.[10][11]
References
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. Retrieved from [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). PMC - NIH. Retrieved from [Link]
-
Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. (2018). ACS Publications. Retrieved from [Link]
-
Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Retrieved from [Link]
-
Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved from [Link]
-
Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material. (n.d.). ResearchGate. Retrieved from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). Retrieved from [Link]
-
Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. (2020). RSC Publishing. Retrieved from [Link]
-
Lab Scale vs Pilot Scale vs Demonstration Scale Guide. (2025). Xytel India. Retrieved from [Link]
-
Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024). MDPI. Retrieved from [Link]
-
The lithiation–borylation reaction. (n.d.). University of Bristol Research Portal. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. (n.d.). ACS Publications. Retrieved from [Link]
- Method of producing 2′-trifluoromethyl group-substituted aromatic ketone. (n.d.). Google Patents.
-
Comparison of Process Parameter of Lab Batches, Scale-Up Batches Exhibit Batches Commercial Batches. (2026). ResearchGate. Retrieved from [Link]
-
Controlling crystal polymorphism: from stability prediction to crystallization process design. (2025). ResearchGate. Retrieved from [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. (2025). Patsnap Eureka. Retrieved from [Link]
-
Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2025). PubMed Central. Retrieved from [Link]
-
Strategy for control of crystallization of polymorphs. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. (2025). ResearchGate. Retrieved from [Link]
-
Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. (2016). ACS Publications. Retrieved from [Link]
-
Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ. (2025). Excedr. Retrieved from [Link]
-
Control of polymorphism in continuous crystallization. (n.d.). DSpace@MIT. Retrieved from [Link]
-
How to Model Reactor Scale-Up from Bench to Pilot Under Constraints. (2025). Patsnap Eureka. Retrieved from [Link]
-
Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. (n.d.). PMC - NIH. Retrieved from [Link]
-
5.1: Grignard Reactions- Theory and Background. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Grignard-reagent formation in Multi-product facilities ‒ not an easy task!. (n.d.). Schnyderchemsafety. Retrieved from [Link]
-
Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. (2014). Illinois Chemistry. Retrieved from [Link]
-
The role of PAT in the development of telescoped continuous flow processes. (2024). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]
-
Grignard Reactions. (2000). Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]
-
From laboratory-scale to pilot-scale. (2010). New Food magazine. Retrieved from [Link]
-
Exploring Polymorphism, Cocrystallization and Mixed Crystallization. (2022). YouTube. Retrieved from [Link]
-
Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Grignard Reagent Synthesis Reaction Mechanism. (2015). YouTube. Retrieved from [Link]
-
Application of Process Analytical Technologies (PAT) tools in perfusion cultures. (2024). kth .diva. Retrieved from [Link]
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Technical Support Center: Catalyst Poisoning in Reactions of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Catalyst poisoning is a frequent and frustrating challenge that can lead to stalled reactions, low yields, and difficult purifications.
This document moves beyond simple procedural lists to provide a deeper understanding of why a catalyst fails and how to systematically diagnose and solve the problem. By understanding the root causes of catalyst deactivation, you can develop more robust and reliable synthetic routes.
Part 1: Troubleshooting Guide
This section is structured to help you diagnose your reaction based on common observable symptoms.
Q1: My reaction has stalled. Initial conversion was observed, but it stopped before consuming the starting material. What's happening?
A1: A stalled reaction is a classic indicator of catalyst deactivation, where the active catalyst is consumed or inhibited during the reaction. The most likely culprit is catalyst poisoning from an impurity in the reaction mixture.
Probable Cause 1: Sulfur Contamination Sulfur compounds are potent and often irreversible poisons for palladium catalysts.[1][2] They bind strongly to the palladium center, blocking active sites required for the catalytic cycle.[3]
-
Diagnosis:
-
Source Audit: Review the specifications for all reagents. Elemental sulfur was identified as a poison in a Suzuki coupling starting material during a GMP campaign, leading to low conversion.[4] Thiol, sulfide, and thiophene impurities, even at ppm levels, can be detrimental.[1]
-
Analytical Confirmation: If you have access to techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma (ICP) analysis, you can analyze the palladium species for sulfur.[1][5] However, a simpler diagnostic test is often more practical.
-
Diagnostic Reaction: Perform a small-scale control reaction using ultra-pure, certified low-sulfur reagents and meticulously dried, deoxygenated solvents. If this reaction proceeds to completion, it strongly implicates an impurity in your original reagent batch.
-
-
Solution:
-
Reagent Purification: If a specific reagent is suspected, purify it. For starting materials, recrystallization or treatment with activated carbon can remove sulfur impurities.[4] Solvents should be freshly distilled from an appropriate drying agent.
-
Scavengers: In some cases, adding a stoichiometric amount of a scavenger (e.g., copper powder) can sequester the poison, but this is less ideal than removing the source.
-
"Kicker" Charge: As a temporary solution in a manufacturing campaign, an additional charge of the catalyst was sometimes added to overcome the poison and drive the reaction to completion.[4] However, the primary goal should be to develop a "sulfur-free" synthesis or purification of the starting material.[4]
-
Probable Cause 2: Other Chemical Poisons Besides sulfur, other functional groups or impurities can act as catalyst poisons.
-
Diagnosis:
-
Reagent Analysis: Examine your starting materials and coupling partners for potentially problematic functional groups. Nitrogen-containing heterocycles are known to coordinate strongly with palladium and can act as inhibitors.[1][6] Other common poisons include cyanides, phosphites, and certain nitro compounds.[3]
-
-
Solution:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos or SPhos) can stabilize the palladium center and may offer greater resistance to certain poisons compared to simpler ligands like PPh₃.[7][8] They promote a faster catalytic cycle, which can sometimes outcompete the rate of poisoning.
-
Protecting Groups: If the poisoning group is part of a desired molecule, consider using a protecting group strategy to temporarily mask its inhibitory effect.
-
Q2: My primary product yield is low, and I've isolated a significant amount of 1-methyl-3-(trifluoromethoxy)benzene. What is causing this dehalogenation?
A2: The formation of the dehalogenated (or proto-debrominated) product is a known side reaction in cross-coupling chemistry.[7] It occurs when the aryl halide is reduced instead of coupled. This can be exacerbated when the desired catalytic cycle is slowed or inhibited, giving alternative pathways more time to occur.
-
Diagnosis:
-
The presence of the dehalogenated byproduct can be confirmed by GC-MS, which will show a peak corresponding to the molecular weight of the reduced arene, or by ¹H NMR, which will show a new aromatic proton signal in place of the carbon-bromine bond.[7]
-
-
Probable Causes & Solutions:
-
Inefficient Catalyst System: A partially poisoned or suboptimal catalyst may struggle to complete the catalytic cycle efficiently, leading to side reactions.
-
Base and Solvent Effects: The choice of base is critical. Some bases can promote pathways that lead to dehalogenation.
-
Solution: Screen different bases. If you are using a strong base, consider switching to a weaker one like K₂CO₃ or K₃PO₄.[7] Ensure your solvent is completely anhydrous, as water can sometimes be a proton source for the dehalogenation pathway.
-
-
Reaction Conditions: High temperatures and long reaction times can favor dehalogenation.[7]
-
Solution: Attempt the reaction at the lowest temperature that still allows for reasonable conversion. Monitor the reaction closely and work it up as soon as the starting material is consumed.
-
-
Q3: I see a black precipitate forming in my reaction flask. Is this related to poisoning?
A3: Yes, the formation of a black precipitate, commonly known as palladium black, is a visual sign of catalyst decomposition.[1] The active, soluble Pd(0) species has aggregated and precipitated out of solution, rendering it inactive.
-
Probable Causes & Solutions:
-
Ligand Dissociation/Degradation: Poisons can sometimes react with the supporting phosphine ligands, causing them to dissociate from the palladium center. The now "naked" Pd(0) is unstable and rapidly aggregates.
-
Solution: Use a higher ligand-to-palladium ratio to ensure there is always free ligand available to stabilize the active catalyst. Ensure high-purity, air-stable phosphine ligands are used, as ligand oxides (from exposure to air) are poor ligands.[11]
-
-
Thermal Instability: High reaction temperatures can accelerate catalyst decomposition.
-
Solution: Run the reaction at a lower temperature. If the reaction is slow, it is better to switch to a more active catalyst that operates under milder conditions than to increase the temperature of an inefficient system.
-
-
Incorrect Reaction Conditions: The wrong choice of solvent or base can also lead to catalyst instability.
-
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the most common classes of palladium catalyst poisons I should be aware of?
A4: The most common and potent poisons are substances that can coordinate strongly to the palladium center. A summary is provided in the table below.[1][2][3]
| Poison Class | Examples | Typical Sources | Effect on Catalyst |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), thiophenes, elemental sulfur (S₈) | Impurities in reagents, solvents, or starting materials from upstream synthesis steps.[4] | Strong, often irreversible poisoning by blocking active sites.[1][2] |
| Nitrogen Heterocycles | Pyridines, quinolines, imidazoles, thiazoles | Substrates, reagents, or impurities. | Can act as competitive inhibitors by coordinating to the Pd center, especially problematic in C-H activation.[6] |
| Other Poisons | Carbon monoxide (CO), cyanides (CN⁻), phosphites (P(OR)₃), excess halides | Impure gas streams, side reactions, reagent degradation. | Strong binding to the metal center, preventing substrate coordination.[3] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination in reagents or from process equipment. | Can form alloys with palladium or block active sites.[5] |
Q5: How can I proactively prevent catalyst poisoning?
A5: Prevention is always better than troubleshooting.
-
High-Purity Reagents: Use the highest purity reagents available. Pay close attention to the certificate of analysis for potential impurities.
-
Inert Atmosphere: Always handle catalysts and set up reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and ligands.[1]
-
Dry Solvents: Use anhydrous solvents. Water can interfere with some catalytic cycles and contribute to side reactions.
-
Dedicated Glassware: Use clean, oven-dried glassware dedicated to sensitive reactions to avoid cross-contamination.
Q6: Can a poisoned catalyst be regenerated?
A6: For homogeneous catalysts used in laboratory-scale synthesis, regeneration is often impractical and less reliable than using a fresh catalyst. The focus should be on identifying and removing the source of the poison. In industrial settings with heterogeneous catalysts (e.g., Pd on carbon), regeneration protocols involving high-temperature treatment under hydrogen or controlled air streams can sometimes be effective at burning off poisons, but full activity may not be restored.[14][15][16]
Part 3: Protocols & Visual Guides
Experimental Protocol: Diagnostic "Clean" Suzuki Coupling
This protocol provides a baseline for testing the viability of your reaction with high-purity components.
-
Glassware Preparation: Oven-dry all glassware overnight at 120 °C and allow it to cool in a desiccator or under a stream of dry argon.
-
Reagent Preparation:
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv, from a new, unopened bottle or recrystallized).
-
Arylboronic acid (1.2 equiv, high purity).
-
Pd₂(dba)₃ (0.01 equiv, 1 mol%).
-
SPhos (0.022 equiv, 2.2 mol%).
-
K₃PO₄ (2.0 equiv, finely ground and dried under vacuum at 100 °C for 4 hours).
-
Anhydrous toluene (from a solvent purification system or freshly distilled).
-
-
Reaction Setup:
-
To an oven-dried Schlenk flask, add the catalyst, ligand, base, and a magnetic stir bar.
-
Seal the flask, and purge with argon for 15 minutes.
-
Add the aryl bromide and boronic acid under a positive pressure of argon.
-
Add the anhydrous toluene via syringe.
-
Immerse the flask in a pre-heated oil bath at 80-100 °C.
-
-
Monitoring:
-
Take aliquots at regular intervals (e.g., 1h, 4h, 12h) using a nitrogen-purged syringe.
-
Quench the aliquot with a small amount of water, extract with ethyl acetate, and analyze by TLC or GC-MS to monitor the consumption of starting material.
-
A successful "clean" reaction proceeding to completion confirms that your original issue was likely due to a contaminant.
-
Visual Guides
Caption: Troubleshooting workflow for low conversion reactions.
Caption: Mechanism of sulfur poisoning on a palladium catalyst surface.
References
-
[Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4][12] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2022). ResearchGate.]()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. GAS Dortmund [gas-dortmund.de]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst Poisoning Testing [intertek.com]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. dcl-inc.com [dcl-inc.com]
- 16. mdpi.com [mdpi.com]
- 17. Gulf Bio Analytical [gulfbioanalytical.com]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
IR spectrum of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
An In-Depth Comparative Guide to the Infrared Spectrum of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
In the landscape of modern pharmaceutical and materials science, halogenated organic compounds are of paramount importance. The inclusion of moieties such as the trifluoromethoxy group (-OCF₃) can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity. Consequently, the precise and unambiguous characterization of these molecules is a critical step in research and development. Infrared (IR) spectroscopy provides a powerful, non-destructive method for identifying functional groups and confirming molecular structure, offering a unique vibrational "fingerprint."
This guide presents a detailed analysis of the infrared spectrum of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. We will deconstruct its expected spectral features by comparing them with simpler, structurally related analogs. This comparative approach not only facilitates a more confident assignment of vibrational modes but also provides deeper insight into how substituents electronically influence the benzene ring. Furthermore, we will establish a robust, self-validating experimental protocol for acquiring high-fidelity Fourier-Transform Infrared (FT-IR) data using Attenuated Total Reflectance (ATR), a technique prized for its minimal sample preparation.[1][2]
The Vibrational Signature: A Tale of Three Substituents
The is a composite of vibrations from the benzene ring and its three distinct substituents: a bromine atom, a methyl group, and a trifluoromethoxy group. Each contributes characteristic absorption bands.
-
Aromatic C-H and C=C Vibrations: Like all benzene derivatives, the spectrum will feature C-H stretching vibrations for the hydrogens attached to the ring, typically appearing in the 3100-3000 cm⁻¹ region.[3] The skeletal C=C stretching vibrations within the ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ range.[3][4]
-
Aliphatic C-H Vibrations: The methyl (-CH₃) group introduces aliphatic C-H stretching absorptions, which are characteristically found just below 3000 cm⁻¹, in the 2950-2850 cm⁻¹ range.[5] C-H bending vibrations for the methyl group also appear around 1465-1375 cm⁻¹.[6]
-
The Trifluoromethoxy (-OCF₃) Group: This group is responsible for some of the most intense and diagnostic peaks in the spectrum. The C-F stretching vibrations lead to very strong absorptions in the 1300-1100 cm⁻¹ region. The C-O stretching of the ether linkage also contributes to this area.
-
The C-Br Vibration: The carbon-bromine stretch is a low-energy vibration and typically appears in the fingerprint region of the spectrum, between 690 and 515 cm⁻¹.[3] Its intensity can be variable.
A Comparative Analysis for Definitive Peak Assignment
To substantiate our peak assignments, we will compare the expected spectrum of our target molecule with the known spectra of two simpler analogs: 3-Bromotoluene and (Trifluoromethoxy)benzene . This allows us to isolate and identify the contributions of each functional group.
Table 1: Comparative Analysis of Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (Predicted) | 3-Bromotoluene (Reference Molecule 1)[7][8] | (Trifluoromethoxy)benzene (Reference Molecule 2)[9] | Rationale for Assignment |
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | 3100 - 3000 | Characteristic of C-H bonds on an aromatic ring; appears at a higher frequency than aliphatic C-H stretch.[3] |
| Aliphatic C-H Stretch | 2950 - 2850 | 2950 - 2850 | N/A | Symmetric and asymmetric stretching of the methyl group C-H bonds.[5] |
| Aromatic C=C Stretch | 1600 - 1400 | 1600 - 1400 | 1600 - 1400 | In-ring skeletal vibrations of the benzene nucleus.[3] |
| C-F Stretch | ~1250 - 1150 (very strong) | N/A | ~1250 - 1150 (very strong) | Intense absorptions due to the high electronegativity of fluorine, characteristic of the -CF₃ group. |
| C-O Stretch (Ether) | ~1100 - 1000 | N/A | ~1100 - 1000 | Stretching of the C-O bond in the trifluoromethoxy group. |
| C-Br Stretch | 690 - 515 | 690 - 515 | N/A | Low-frequency vibration found in the fingerprint region.[3] |
| C-H Out-of-Plane Bend | ~900 - 675 | ~900 - 675 | ~900 - 675 | Bending vibrations sensitive to the substitution pattern on the aromatic ring.[3] |
This comparative approach demonstrates that the spectrum of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a logical superposition of the features found in its constituent parts, providing a high degree of confidence in structural verification.
Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum
The following protocol details a self-validating method for obtaining a clean, reproducible IR spectrum. Attenuated Total Reflectance (ATR) is the chosen technique as it allows for the direct analysis of liquid or solid samples with minimal preparation, making it highly efficient.[1][2] The core principle of ATR involves an IR beam undergoing total internal reflection within a crystal, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[2][10]
Instrumentation and Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a diamond or zinc selenide (ZnSe) ATR accessory.[11]
-
Sample: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
-
Solvent for cleaning: Isopropanol or ethanol
-
Lint-free laboratory wipes
Step-by-Step Methodology:
-
System Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ signals, which can interfere with the sample spectrum.
-
Background Acquisition (The Self-Validating Step):
-
Causality: This is the most critical step for ensuring data integrity. The background scan measures the absorbance of the atmosphere in the beam path and the ATR crystal itself. By subtracting this from the sample scan, we ensure the final spectrum is only that of the sample.
-
Procedure: Clean the ATR crystal surface meticulously with an isopropanol-moistened wipe, followed by a dry wipe. With nothing on the crystal, collect a background spectrum (typically 64 scans at 4 cm⁻¹ resolution).
-
-
Sample Application:
-
Place a single drop of the liquid 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene onto the center of the clean ATR crystal. If the sample were a solid, a pressure clamp would be used to ensure firm, void-free contact between the sample and the crystal surface.[11]
-
-
Sample Spectrum Acquisition:
-
Using the same acquisition parameters as the background scan, collect the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final transmittance or absorbance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary to produce a flat spectral baseline.
-
Use the instrument's software to label the peak positions (in cm⁻¹) of the significant absorption bands.
-
Compare the obtained peak positions with the expected values in Table 1 to confirm the compound's identity.
-
-
Post-Measurement Cleaning: Thoroughly clean the ATR crystal with solvent and wipes to prevent cross-contamination of subsequent measurements.
Visualizing Structure and Process
Visual aids are essential for contextualizing spectral data and experimental design.
Caption: Molecular structure of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
Caption: Logical workflow for sample analysis and structural confirmation.
Conclusion
The infrared spectrum of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene offers a rich dataset for structural elucidation. The highly intense C-F stretching bands serve as a definitive marker for the trifluoromethoxy group, while other absorptions corresponding to the aromatic ring, methyl group, and bromo-substituent complete the molecular fingerprint. By employing a comparative analytical approach and adhering to a rigorous, self-validating ATR-FTIR protocol, researchers can achieve confident and reproducible characterization of this and other complex molecules, ensuring the integrity and progression of their scientific endeavors.
References
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromotoluene. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
Gojsovic, F., et al. (2011). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational circular dichroism (VCD) for the investigation of bio-interfaces. In Biointerface Characterization by Advanced IR Spectroscopy. Elsevier. Retrieved from [Link]
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A Comparative Guide to the Mass Spectetric Analysis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Introduction
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as critical building blocks. Their unique electronic and lipophilic properties often impart desirable characteristics to parent molecules. 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is one such compound, featuring a trifluoromethoxy group, a methyl substituent, and a bromine atom, all of which contribute to a complex and informative analytical profile. Accurate structural elucidation and purity assessment are paramount, and mass spectrometry (MS) stands as a cornerstone technique for this purpose.
This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. We will explore the nuances of different ionization techniques, predict fragmentation pathways, and contextualize the data within a broader analytical workflow, including hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are designed to equip researchers, scientists, and drug development professionals with the expertise to make informed analytical decisions.
Section 1: The Fundamental Mass Spectrometric Profile: Electron Ionization (EI)
For a volatile and thermally stable small molecule like 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, Electron Ionization (EI) is the premier choice for initial characterization. EI is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[1][2] This energy transfer is not only sufficient to ionize the molecule but also to induce extensive and reproducible fragmentation.[1][2][3] This fragmentation pattern serves as a molecular fingerprint, invaluable for structural confirmation.[2]
The Molecular Ion: A Tale of Two Isotopes
The first and most crucial piece of information in the mass spectrum is the molecular ion (M⁺•). For our target compound, the monoisotopic mass is approximately 270 Da. However, the presence of bromine dramatically influences this region of the spectrum. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4]
This near 1:1 ratio results in a characteristic isotopic cluster for any ion containing a single bromine atom.[5] We will observe two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This signature pattern, often referred to as the M⁺• and M+2 peaks, is an unmistakable indicator of bromine's presence.[6][5]
Predicting the Fragmentation Pathway
The true power of EI-MS lies in analyzing the fragmentation pattern.[3][7] The stability of the resulting fragments dictates the most probable cleavage points. For 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, we can predict a series of logical fragmentation steps:
-
Loss of the Bromine Atom: Halogens are readily lost during mass spectrometry. The cleavage of the C-Br bond is a highly probable event, resulting in a fragment ion at m/z 191. This fragment would be a resonance-stabilized cation.
-
Loss of a Methyl Radical: Alkyl-substituted benzenes can fragment at the benzylic position.[8] The loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 255/257, retaining the bromine isotopic pattern.
-
Cleavage of the Trifluoromethoxy Group: The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a •OCF₃ radical and a fragment at m/z 185/187. Alternatively, loss of a •CF₃ radical is also plausible, which would yield a fragment at m/z 201/203.
dot graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
} ddot Caption: Predicted EI fragmentation pathway for 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
Section 2: A Comparative Look at Ionization Techniques
While EI is excellent for structural elucidation, its high energy can sometimes lead to the complete absence of a molecular ion for less stable compounds. In such cases, or when confirmation of the molecular weight is the primary goal, "soft" ionization techniques are preferable.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Electron Ionization (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[1][2] | Provides a rich, reproducible fragmentation pattern for structural confirmation. Ideal for creating searchable library spectra. | The molecular ion peak may be weak or absent if the molecule is particularly fragile. |
| Chemical Ionization (CI) | A reagent gas (e.g., methane, ammonia) is ionized, which then transfers a proton to the analyte. | Produces a strong protonated molecule peak ([M+H]⁺), unequivocally confirming the molecular weight. Less fragmentation. | Provides minimal structural information from fragmentation. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to protonated or adducted ions. | Useful if the analyte is analyzed via Liquid Chromatography (LC-MS). | Not ideal for this volatile, non-polar compound which is better suited for Gas Chromatography. |
The Verdict: For a comprehensive analysis, a dual-pronged approach is optimal. EI-MS provides the structural fingerprint, while CI-MS can be used to confidently confirm the molecular weight.
Section 3: The Power of Hyphenation: Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry provides the "what" (mass), but it doesn't inherently separate components of a mixture. For real-world samples, which may contain impurities, starting materials, or byproducts, prior separation is crucial. Given the volatility of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, Gas Chromatography (GC) is the ideal separation technique.[9][10][11] The coupling of GC with MS (GC-MS) is the gold standard for the analysis of such halogenated organic compounds.[10][12][13]
dot graph GCMS_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
} ddot Caption: A typical experimental workflow for GC-MS analysis.
Experimental Protocol: GC-MS Analysis
The following is a representative protocol. Note: Optimization is essential for specific instrumentation and analytical goals.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of approximately 100 µg/mL.
-
GC System:
-
Injector: Split/Splitless, set to 250°C. A split ratio of 50:1 is a good starting point to avoid column overload.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 40 to 400. A lower starting mass ensures detection of smaller fragments, while the upper limit comfortably encompasses the molecular ion.
-
Source Temperature: 230°C.
-
Causality Behind Choices:
-
The high injector temperature ensures rapid and complete volatilization of the analyte.
-
The temperature ramp allows for the separation of compounds with different boiling points.
-
The 70 eV ionization energy is a long-standing convention that ensures fragmentation is energetic enough to be reproducible and allows for matching against extensive commercial and public mass spectral libraries, such as those from NIST.[14][15][16]
Section 4: Comparison with Other Analytical Methodologies
While powerful, mass spectrometry is one piece of the analytical puzzle. A comprehensive characterization often involves orthogonal techniques that provide complementary information.
| Technique | Information Provided for this Analyte | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, confirming elemental composition (Br) and substructures. | High sensitivity, provides molecular formula clues, and structural information. | Cannot distinguish between positional isomers (e.g., 1-Bromo-2-methyl-5-(trifluoromethoxy)benzene) based on mass alone. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information on the chemical environment of each ¹H and ¹³C atom, confirming connectivity and substitution pattern. | Unambiguously determines isomeric structure. Non-destructive. | Lower sensitivity than MS. Requires a larger sample amount. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., C-Br, C-O, C-F, aromatic C-H stretches). | Fast and simple. Good for confirming the presence of key functional groups. | Provides limited information on the overall molecular skeleton. |
Conclusion
The mass spectrometric analysis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene is a clear illustration of modern analytical chemistry principles. Electron Ionization MS, particularly when coupled with Gas Chromatography, offers an unparalleled combination of separation and structural elucidation power. The characteristic 1:1 isotopic pattern of the molecular ion provides immediate confirmation of the bromine atom's presence. A logical analysis of the fragmentation pattern, including the loss of bromine, methyl, and trifluoromethoxy moieties, allows for confident structural confirmation. When complemented by techniques like NMR and IR spectroscopy, a complete and unambiguous characterization of this important chemical building block can be achieved.
References
-
Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Pellizzari, E. D., et al. (1980). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Biomedical Mass Spectrometry, 7(4), 139-47. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Environmental Science & Technology, 44(19), 7333-7347. Retrieved from [Link]
-
Stenhagen, E., et al. (1976). The mass spectra and ionization potentials of the neutral fragments produced during the electron bombardment of aromatic compounds. Journal of the American Chemical Society, 98(4), 829-837. Retrieved from [Link]
-
Schaller, C. P. (n.d.). ms isotopes: Br and Cl. College of Saint Benedict and Saint John's University. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
Hashimoto, S., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 22(23), 18491-18501. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
-
MS Tech. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]
-
Henderson, J. E. (1977). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After... UNT Digital Library. Retrieved from [Link]
-
Uddin, M. J., et al. (2008). Separation of Some Halogenated Phenols by GC-MS. Journal of the Bangladesh Chemical Society, 21(1), 76-81. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)- Data. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 1-bromo-3-(chloromethyl)-5-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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comparing reactivity of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene with other aryl bromides
Executive Summary
Target Molecule: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Primary Application: Building block for biaryl scaffolds in medicinal chemistry.
Key Feature: The trifluoromethoxy (-OCF
This guide provides a technical analysis of the reactivity profile of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene. By synthesizing Hammett electronic parameters and experimental precedents, we establish its position within the aryl bromide hierarchy. It exhibits enhanced reactivity in palladium-catalyzed oxidative additions compared to electron-neutral aryl bromides, while maintaining superior lipophilicity (LogP) profiles essential for blood-brain barrier (BBB) penetration.
Electronic & Steric Profile
To predict and control the reactivity of this building block, one must understand the interplay between the electron-withdrawing trifluoromethoxy group and the weakly activating methyl group.
Hammett Substituent Analysis
The reactivity of aryl bromides in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is heavily influenced by the electron density at the carbon-bromine bond. Electron-poor arenes undergo oxidative addition to Pd(0) faster than electron-rich arenes.
Table 1: Electronic Parameter Comparison
| Substituent (Position) | Electronic Effect | Influence on C-Br Oxidative Addition | ||
| -OCF | +0.38 | +0.35 | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Accelerates |
| -CF | +0.43 | +0.54 | Strong Withdrawal (-I, -R) | Strongly Accelerates |
| -CH | -0.07 | -0.17 | Weak Donation (+I) | Retards |
| -H | 0.00 | 0.00 | Neutral | Baseline |
Data derived from standard Hammett constants (Hansch et al.).
Analysis:
The 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene core possesses a net electron-deficient character. The strong withdrawal from the -OCF
Structural Visualization (Electronic Vectors)
Figure 1: Vector analysis of substituent effects. The -OCF3 group pulls electron density (blue arrow), rendering the C-Br bond electron-poor and highly susceptible to metal insertion.
Comparative Reactivity Analysis
This section compares the target molecule against common alternatives in a standard Suzuki-Miyaura coupling scenario (Ar-Br + Ph-B(OH)
Table 2: Predicted Reactivity Hierarchy (Oxidative Addition Controlled)
| Aryl Bromide | Rel.[1][2][3] Rate (Est.) | Electronic Character | Catalyst Requirement |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Very Fast | Highly Electron Deficient | Low loading, mild ligands (e.g., PPh |
| 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | Fast | Moderately Electron Deficient | Standard (e.g., Pd(dppf)Cl |
| 1-Bromo-3-(trifluoromethyl)benzene | Fast | Electron Deficient | Standard |
| Bromobenzene | Baseline | Neutral | Standard |
| 4-Bromotoluene | Slow | Electron Rich | Requires electron-rich ligands (e.g., S-Phos) |
Key Insights for Process Development:
-
Catalyst Selection: Due to the activated nature of the C-Br bond, exotic precatalysts (e.g., Pd-G3/G4) are often unnecessary. Standard Pd(II) sources like Pd(dppf)Cl
or Pd(PPh ) are typically sufficient. -
Base Sensitivity: The electron-deficient ring makes the bromine slightly more labile to halogen-metal exchange. If using lithiation (n-BuLi), cryogenic conditions (-78 °C) are strictly required to prevent benzyne formation or scrambling.
-
Metabolic Advantage: Unlike the -CF
analog, the -OCF group is often orthogonal to the ring, providing a different steric exclusion volume in enzyme active sites (CYP450), potentially improving metabolic stability.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of 3-methyl-5-(trifluoromethoxy)biphenyl derivatives. Scale: 1.0 mmol.
Reagents & Materials
-
Substrate: 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·CH Cl (3 mol%) -
Base: K
CO (2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: Charge a dry reaction vial with the aryl bromide (255 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl
(24 mg, 0.03 mmol). -
Inertion: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (4 mL) via syringe, followed by K
CO solution (1.5 mL). -
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Checkpoint: Monitor via TLC/LCMS. The electron-poor bromide should be consumed rapidly. If the reaction stalls, increase temp to 100 °C.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na
SO , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Mechanism & Workflow Diagram
Figure 2: Operational workflow for the cross-coupling of the target aryl bromide.
References
-
Hammett Constants & Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
-
Trifluoromethoxy Group Properties: Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry. ChemMedChem. [Link]
-
General Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- Preparation of 1-bromo-3-trifluoromethoxybenzene (Analogous synthesis route via Sandmeyer or Bromination).
Sources
Comparative Guide: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) in Cross-Coupling
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorinated motifs is a primary lever for modulating pharmacokinetics.[1][2] While the trifluoromethyl (-CF₃) group is the historical gold standard for improving metabolic stability and lipophilicity, the trifluoromethoxy (-OCF₃) group has emerged as a superior alternative for specific conformational and physicochemical needs.
However, a significant synthetic disparity exists. -CF₃ installation is now routine via well-defined copper and palladium cycles. In contrast, -OCF₃ introduction remains a "synthetic bottleneck" due to the inherent instability of the trifluoromethoxide anion. This guide dissects the mechanistic divergence between these two groups and provides validated protocols to overcome the -OCF₃ stability challenge.
Physicochemical Profile: The "Why" Behind the Choice
Before addressing how to couple these groups, one must understand why a chemist chooses one over the other. The -OCF₃ group is not merely a "heavier" -CF₃; it offers distinct electronic and steric advantages.
Table 1: Comparative Physicochemical Properties
| Feature | Trifluoromethyl (-CF₃ ) | Trifluoromethoxy (-OCF₃ ) | Impact on Drug Design |
| Hammett Constant ( | 0.54 | 0.35 | -CF₃ is a stronger EWG. -OCF₃ is electron-withdrawing but less deactivating to the ring. |
| Lipophilicity (Hansch | 0.88 | 1.04 | -OCF₃ is significantly more lipophilic, enhancing membrane permeability (LogP). |
| Conformation | Rotates freely (C3v symmetry) | Orthogonal (Twisted) | -OCF₃ adopts a conformation orthogonal to the arene plane to minimize dipole repulsion, often improving binding selectivity. |
| Metabolic Stability | High (C-F bond) | High (C-F and C-O bonds) | Both block metabolic hot-spots (e.g., CYP450 oxidation). |
| Synthetic Accessibility | High (Nucleophilic/Electrophilic) | Low (Anion Instability) | -OCF₃ requires specialized reagents to prevent decomposition. |
Expert Insight: Choose -CF₃ when you need maximum electron withdrawal to lower the pKa of a nearby group. Choose -OCF₃ when you need to maximize lipophilicity or induce a specific orthogonal twist to fit a binding pocket, often referred to as the "phantom effect."
The Synthetic Bottleneck: Anion Stability
The fundamental difference in cross-coupling performance lies in the stability of the nucleophilic species.
-
The -CF₃ Case: The trifluoromethyl anion (
), while reactive, can be stabilized by silicon (e.g., Ruppert-Prakash reagent, ) or copper. It does not spontaneously degrade at low temperatures. -
The -OCF₃ Case: The trifluoromethoxide anion (
) is thermodynamically unstable. It undergoes rapid -elimination to form carbonyl difluoride (phosgene analog) and fluoride. This precludes the use of simple salts (like ) in standard cross-coupling conditions.
Diagram 1: The Decomposition Trap
This diagram illustrates why standard nucleophilic substitution fails for -OCF₃.
Caption: The
Cross-Coupling Strategies
To bypass the stability issue, different mechanistic pathways are required.
A. Trifluoromethylation (-CF₃)
Standard Approach: Copper-Mediated Cross-Coupling.[2]
The reaction typically proceeds via the in situ generation of a
B. Trifluoromethoxylation (-OCF₃)
Standard Approach: Silver-Mediated Oxidative Coupling.[3]
Developed largely by the Ritter group, this method does not rely on a free anion. Instead, it uses a high-valent Silver(II/III) cycle. The
Diagram 2: Ag-Mediated -OCF₃ Cycle
Mechanism adapted from Ritter et al. (JACS).
Caption: Silver-mediated cycle bypasses free anion instability by forming a high-valent Ag(III) complex that undergoes reductive elimination to form the C-O bond.
Experimental Protocols
Protocol A: Copper-Mediated Trifluoromethylation (Robust)
Best for: Aryl Iodides.
Reagents:
-
Aryl Iodide (1.0 equiv)
- (Ruppert-Prakash Reagent) (2.0 equiv)
-
CuI (1.0 equiv) or CuTC (catalytic variants exist but stoichiometric is more reliable)
-
KF (2.0 equiv)
-
Solvent: DMF/NMP (1:1)
Workflow:
-
Activation: In a glovebox, mix CuI and KF in the reaction vial.
-
Solvation: Add dry DMF/NMP.
-
Generation: Add
slowly. The solution will turn dark, indicating formation of the active species. -
Addition: Add the Aryl Iodide.
-
Heating: Seal and heat to 80°C for 12 hours.
-
Workup: Filter through Celite, dilute with EtOAc, wash with water (3x) to remove DMF.
Critical Control Point: The quality of
Protocol B: Silver-Mediated Trifluoromethoxylation (Advanced)
Best for: Aryl Stannanes or Boronic Acids.[4][5] (Based on Ritter, JACS 2011)
Reagents:
-
Aryl Stannane (
) (1.0 equiv) -
Trifluoromethyl triflate (TFMT) (Source of OCF3) (1.5 equiv)
-
AgPF₆ (2.0 equiv)
-
F-TEDA-PF₆ (Selectfluor derivative) (1.2 equiv) - Oxidant
-
TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) (1.5 equiv)
-
Solvent: Acetone (Dry)
Workflow:
-
Preparation: In a glovebox (strict exclusion of moisture is required to prevent TFMT hydrolysis), combine AgPF₆ and F-TEDA-PF₆.
-
Pre-complexation: Add the Aryl Stannane in acetone. Stir for 10 min at -30°C.
-
Anion Generation: In a separate vial, mix TFMT and TASF in acetone at -30°C. Note: This generates the transient TAS-OCF3 salt.
-
Transfer: Immediately transfer the TFMT/TASF mixture to the Silver/Stannane solution.
-
Reaction: Allow to warm to 0°C or RT over 2 hours.
-
Workup: Silica gel chromatography.
Self-Validating Logic:
-
Why Silver? Ag(I) transmetalates with Sn. The oxidant raises it to Ag(III).
-
Why TFMT+TASF? TASF cleaves the triflate to release
, which binds immediately to the high-valent Silver center before it can decompose to .
References
-
Ritter, T., et al. "Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids."[4][6][7] Journal of the American Chemical Society, 2011, 133(34), 13308–13310.[6][7] Link[7]
-
Ngai, M. Y., et al. "Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes."[8] Organic & Biomolecular Chemistry, 2016, 14, 5599-5605.[8] Link
-
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991, 91(2), 165–195. Link
- Leroux, F. R., et al. "The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties." ChemMedChem, 2017.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. Mechanistic studies on intramolecular C–H trifluoromethoxylation of (hetero)arenes via OCF3-migration - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
assessing purity of synthesized 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Precision Analytics for Fluorinated Scaffolds: Assessing Purity of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Executive Summary
In the high-stakes arena of medicinal chemistry, 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (CAS: 168961-81-3) is not merely a reagent; it is a pivotal "magic methyl" and lipophilic scaffold used to modulate metabolic stability in drug candidates. However, its synthesis—often involving electrophilic aromatic substitution or sandmeyer-type transformations—is prone to generating silent regioisomers that defy conventional detection.
As a Senior Application Scientist, I have observed that relying solely on standard Gas Chromatography (GC) often leads to "false positives" regarding purity. This guide challenges the traditional workflow, advocating for a dual-modality approach: Quantitative
The Challenge: The "Silent" Regioisomer
The trifluoromethoxy (-OCF
While the target is the 1,3,5-substitution pattern, the 1,2,5-isomer is a common byproduct.
-
Problem: These isomers often have identical molecular weights (making MS ambiguous) and boiling points within 2°C of each other (co-eluting on standard GC columns).
-
Solution: The magnetic environment of the fluorine atoms in the -OCF
group is highly sensitive to the position of the bromine atom, making F NMR the only robust tool for discrimination.
Comparative Analysis: The Analytical Matrix
The following table contrasts the two primary methodologies required for a complete Certificate of Analysis (CoA).
| Feature | Method A: GC-FID/MS | Method B: Quantitative |
| Primary Utility | Trace impurity profiling (<0.1%) | Absolute purity assay & Regio-isomer detection |
| Specificity | Low for isomers; High for volatiles | Extreme specificity for Fluorine environment |
| Quantification | Relative Area % (requires Response Factors) | Absolute wt% (Ratio to Internal Standard) |
| Sample Prep | Dilute in solvent (e.g., DCM) | Dissolve with Internal Standard (e.g., BTFMBA) |
| Blind Spots | Non-volatiles, co-eluting isomers | Non-fluorinated impurities (e.g., solvents) |
| Verdict | Required for cleanliness | Required for potency & identity |
Protocol 1: The "Gold Standard" – F qNMR
This protocol is designed to be self-validating. Unlike proton NMR,
Reagents & Equipment
-
Solvent: CDCl
(Deuterated Chloroform) – typically provides sharp signals for -OCF . -
Internal Standard (IS):
-Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA). Note: The IS must have a relaxation time ( ) similar to the analyte. -
Instrument: 400 MHz NMR or higher.
Step-by-Step Workflow
-
T1 Determination (One-time setup): Run an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the -OCF signal. For aryl-OCF , this is typically 2–5 seconds. -
Sample Preparation:
-
Weigh approx. 20 mg of the analyte (precision
0.01 mg). -
Weigh approx. 10 mg of the Internal Standard (IS).
-
Dissolve both in 0.6 mL CDCl
.
-
-
Acquisition Parameters (Critical):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): Must be (typically 20–30 seconds) to ensure 99.9% magnetization recovery. Failure here causes integration errors. -
Spectral Width: Ensure both IS and Analyte signals are covered (typically -50 to -70 ppm).
-
Scans: 16–32 scans are usually sufficient due to high sensitivity.
-
-
Processing:
-
Phase correction: Manual (automatic phasing often fails on sparse spectra).
-
Baseline correction: Polynomial fit.
-
Integration: Integrate the IS peak (set to defined value) and the Analyte -OCF
peak.
-
Calculation
- : Integration Area[1]
-
: Number of Fluorine atoms (3 for -OCF
) - : Molar Mass
- : Mass weighed
Protocol 2: Routine Screening – GC-FID
While NMR confirms the structure, GC-FID ensures no non-fluorinated starting materials (like 3-methylanisole derivatives) remain.
Methodology
-
Column: DB-5ms or equivalent (5% phenyl-arylene polymer). The slight polarity helps separate the bromo-isomers better than 100% dimethylpolysiloxane.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Temperature Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
Inlet: Split mode (20:1) to prevent column overload and improve peak shape.
Visualizing the Logic
The following diagrams illustrate the synthesis pathway risks and the analytical decision tree.
Diagram 1: The Impurity Genesis
This diagram shows how the synthesis route creates the specific impurities that necessitate the dual-method approach.
Caption: Synthesis pathway showing the origin of the critical regio-isomer impurity.
Diagram 2: The Analytical Decision Tree
This workflow ensures no "bad batches" reach the biological testing phase.
Caption: Integrated analytical workflow for validating fluorinated aromatic scaffolds.
References
-
Quantitative 19F NMR Spectroscopy for Reaction Optimization. Source: ChemRxiv. URL:[Link]
-
19F NMR Chemical Shifts and Coupling Constants. Source: UCSB NMR Facility. URL:[Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Source: National Institutes of Health (PMC). URL:[Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Analysis of the 3-Methyl-5-(Trifluoromethoxy)Phenyl Moiety
Introduction: Deciphering a Privileged Scaffold in Drug Discovery
Welcome. In modern medicinal chemistry, the deliberate introduction of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has gained prominence for its ability to enhance metabolic stability, increase lipophilicity, and modulate bioavailability. When combined with a simple methyl group on a phenyl ring, as in the 3-methyl-5-(trifluoromethoxy)phenyl moiety, we create a scaffold with nuanced electronic properties and significant potential.
However, its utility is predicated on our ability to unambiguously confirm its structure and purity. The subtle interplay between the electron-donating methyl group and the strongly electron-withdrawing trifluoromethoxy group presents a unique spectroscopic fingerprint. This guide provides an in-depth, multi-technique comparison for the characterization of this moiety, moving beyond mere data reporting to explain the causal links between molecular structure and spectral output. Our approach is designed to be a self-validating system, where data from one technique corroborates the findings of another, ensuring the highest degree of scientific integrity.
Overall Analytical Workflow
A comprehensive analysis relies on the integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The following workflow ensures a rigorous and validated characterization.
Caption: Integrated workflow for the spectroscopic characterization of the target moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For the 3-methyl-5-(trifluoromethoxy)phenyl moiety, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
Expertise & Experience: Predicting the NMR Landscape
The substitution pattern (1,3,5- or meta, meta) is key. The methyl group is a weak electron-donating group (EDG), while the trifluoromethoxy group is a potent, inductively electron-withdrawing group (EWG). This opposition governs the chemical shifts of the aromatic protons and carbons.
-
¹H NMR: We expect three distinct signals in the aromatic region (typically 6.8-7.5 ppm). The protons will appear as singlets or narrow triplets/doublets depending on long-range coupling. The proton at C2 (between the two substituents) will likely be the most deshielded (downfield shift) due to the influence of the adjacent -OCF₃ group.
-
¹³C NMR: The carbon directly attached to the -OCF₃ group will be significantly influenced by the fluorine atoms. Due to one-bond C-F coupling (¹J_CF), this carbon signal will appear as a quartet.[1][2] The CF₃ carbon itself will also be a quartet with a large coupling constant (~272 Hz).[2] The remaining aromatic carbons will show distinct signals, with the carbon attached to the methyl group appearing most upfield.
-
¹⁹F NMR: This is a highly sensitive and specific technique for fluorinated compounds.[3] The three fluorine atoms of the -OCF₃ group are equivalent and will give rise to a sharp singlet, typically in the range of -58 to -64 ppm relative to a CFCl₃ standard.[4] The absence of other fluorine-containing groups simplifies the spectrum, making this a rapid and reliable confirmation.
Predicted NMR Data Summary
The following table summarizes the expected NMR data based on analysis of structurally related compounds.[4][5][6][7]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| ¹H | -CH₃ | 2.3 - 2.4 | Singlet (s) | N/A |
| ¹H | Ar-H (C2) | 7.0 - 7.2 | Singlet (s) / Triplet (t) | J ≈ 1-2 Hz (long range) |
| ¹H | Ar-H (C4/C6) | 6.8 - 7.0 | Singlet (s) / Doublet (d) | J ≈ 1-2 Hz (long range) |
| ¹³C | -CH₃ | 20 - 22 | Quartet (q) | ¹³C-¹H coupling |
| ¹³C | Ar-C (C3) | 139 - 141 | Singlet (s) | N/A |
| ¹³C | Ar-C (C5) | 149 - 151 | Quartet (q) | ²JCF ≈ 1-2 Hz |
| ¹³C | Ar-C (C1) | 129 - 131 | Singlet (s) | N/A |
| ¹³C | Ar-C (C2) | 115 - 117 | Singlet (s) | N/A |
| ¹³C | Ar-C (C4/C6) | 120 - 122 | Singlet (s) | N/A |
| ¹³C | -OCF₃ | 120 - 123 | Quartet (q) | ¹JCF ≈ 255-260 Hz |
| ¹⁹F | -OCF₃ | -58 to -62 | Singlet (s) | N/A |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for the specific probe and solvent.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set a spectral width of ~16 ppm centered around 6 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set a spectral width of ~250 ppm centered around 100 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 1024 or more scans, as ¹³C has low natural abundance.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled 1D fluorine spectrum.
-
Set a spectral width of ~100 ppm centered around -60 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1 second.
-
Acquire 64-128 scans.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an appropriate standard.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that excels at identifying the functional groups present in a molecule by probing their vibrational modes.[8]
Expertise & Experience: Key Vibrational Signatures
For our moiety, the IR spectrum is dominated by absorptions from the C-F, C-O, and aromatic C-H/C=C bonds.
-
C-F Stretching: The C-F bonds of the trifluoromethoxy group will produce very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.[9][10] This region is often referred to as the "fingerprint region," but the intensity of these C-F stretches makes them stand out.
-
C-O Stretching: The aryl-ether C-O stretch will appear as a strong band around 1250-1200 cm⁻¹. This band may overlap with the C-F stretches but is a key indicator of the ether linkage.
-
Aromatic Vibrations: We expect to see aromatic C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[11] In-ring C=C stretching vibrations will produce sharp, medium-intensity bands in the 1600-1450 cm⁻¹ range.[12]
Predicted IR Absorption Data
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium - Weak |
| Aliphatic C-H Stretch (-CH₃) | 2980 - 2850 | Medium - Weak |
| Aromatic C=C Stretch | 1610 - 1580 & 1500 - 1450 | Medium |
| C-F Stretch (-OCF₃) | 1280 - 1100 | Strong, Broad |
| Aryl C-O Stretch | 1250 - 1200 | Strong |
| C-H Bending (Out-of-plane) | 900 - 675 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Run a background scan to record the spectrum of the ambient environment.
-
Sample Scan: Apply the sample to the crystal and lower the pressure arm to ensure good contact. Acquire the sample spectrum. Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS is the definitive technique for determining the molecular weight of a compound and, through fragmentation analysis, providing further structural confirmation.
Expertise & Experience: Predicting the Fragmentation Pathway
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a strong signal for the protonated molecule [M+H]⁺. Harder ionization techniques like Electron Ionization (EI) will induce fragmentation, providing structural clues. The most likely fragmentation pathways for the 3-methyl-5-(trifluoromethoxy)phenyl cation radical would involve:
-
Loss of a CF₃ radical: Cleavage of the O-CF₃ bond is a common pathway for trifluoromethoxy compounds, leading to a phenoxy-type cation.
-
Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide from a phenoxy cation is a characteristic fragmentation of aromatic ethers.
-
Loss of Acetylene: The benzene ring itself can fragment, often by losing a molecule of acetylene (C₂H₂), leading to smaller fragment ions.[13]
Caption: Predicted EI mass spectrometry fragmentation pathway for the target moiety.
Predicted Mass Spectrometry Data
| Ionization Mode | Ion | Expected m/z (for C₈H₇F₃O) | Description |
| ESI (Positive) | [M+H]⁺ | 177.0527 | Protonated Molecule |
| EI | [M]⁺˙ | 176.0449 | Molecular Ion |
| EI | [M-CF₃]⁺ | 107.0497 | Loss of CF₃ radical |
| EI | [M-CF₃-CO]⁺ | 79.0548 | Subsequent loss of CO |
Experimental Protocol: High-Resolution MS (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap). Calibrate the instrument immediately before analysis using a known calibration standard.
-
ESI Analysis:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
-
EI Analysis (via GC-MS):
-
If the compound is volatile, inject a dilute solution onto a GC column coupled to an EI-MS.
-
Use a standard 70 eV electron energy for ionization.
-
Acquire data over a mass range of m/z 40-400.
-
-
Data Processing: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the benzene ring.[14]
Expertise & Experience: Substituent Effects on Absorption
Benzene exhibits a characteristic absorption band (the B-band) around 255 nm.[12][15] Substituents on the ring can cause this band to shift (bathochromic/red shift or hypsochromic/blue shift) and change in intensity.
-
Methyl Group (-CH₃): As an electron-donating group, it typically causes a small bathochromic (red) shift of a few nanometers.[14]
-
Trifluoromethoxy Group (-OCF₃): While the oxygen has lone pairs that can donate into the ring via resonance, the strong inductive withdrawal of the CF₃ group dominates. This complex effect often results in a slight hypsochromic (blue) shift or minimal change compared to benzene itself.
Given the opposing effects, we predict the primary absorption maximum (λ_max) for the 3-methyl-5-(trifluoromethoxy)phenyl moiety to be very close to that of benzene, perhaps with a slight shift and change in the fine vibrational structure.[16]
Predicted UV-Vis Absorption Data
| Solvent | Expected λ_max (nm) | Description |
| Ethanol/Hexane | 255 - 265 | π → π* transition (B-band) |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁴ to 10⁻⁵ M.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a matched quartz cuvette with the pure solvent and place it in the reference beam path. Use this to record a baseline (zero absorbance) across the desired wavelength range.
-
Sample Measurement: Replace the reference cuvette with the sample cuvette. Scan the sample from approximately 400 nm down to 200 nm.
-
Data Processing: Identify the wavelength of maximum absorbance (λ_max) from the resulting spectrum.
Conclusion: A Self-Validating Multi-Technique Approach
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergy between methods. NMR defines the carbon-hydrogen framework and the specific location of the unique -OCF₃ group. IR confirms the presence of the key C-F, C-O, and aromatic C=C bonds. High-resolution MS validates the elemental composition to within parts-per-million accuracy and its fragmentation pattern supports the connectivity established by NMR. Finally, UV-Vis spectroscopy confirms the nature of the aromatic π-system.
By following this integrated workflow, researchers, scientists, and drug development professionals can achieve an unambiguous and robust characterization of the 3-methyl-5-(trifluoromethoxy)phenyl moiety, ensuring the integrity of their downstream applications and research.
References
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and. Vertex AI Search.
- 2 - Supporting Inform
-
Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds | Inorganic Chemistry - ACS Publications. ACS Publications. [Link]
-
UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds - YouTube. YouTube. [Link]
- Ultraviolet absorption spectra of seven substituted benzenes. Vertex AI Search.
-
CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. University of Pretoria. [Link]
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19F NMR as a tool in chemical biology - PMC - NIH. National Institutes of Health. [Link]
-
IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices - ACS Publications. ACS Publications. [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). RSC Publishing. [Link]
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18.8: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]
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The mass spectral fragmentation of some 2,3-dihydro-5-trifluoromethyl-7-( p-R -phenyl)-1,4-diazepines (1996) | S. T. Hamdi - SciSpace. SciSpace. [Link]
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IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Science. [Link]
-
Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds - ACS Publications. ACS Publications. [Link]
-
3.3 - Supertesting set 19F NMR | Imperial College London. Imperial College London. [Link]
-
In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? | ResearchGate. ResearchGate. [Link]
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3-(Trifluoromethyl)anisole - SpectraBase. SpectraBase. [Link]
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Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate. ResearchGate. [Link]
-
F-trifluoromethylating agent for the synthesis of SCF2 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. MDPI. [Link]
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC. National Institutes of Health. [Link]
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Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl} - PubMed Central. National Institutes of Health. [Link]
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The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing). RSC Publishing. [Link]
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Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. University of Southern Mississippi. [Link]
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Mass Spectrometry: Fragmentation. University of Calgary. [Link]
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Fragmentation of phenyl radical cations in mass spectrometry - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
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Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5 - Physical Chemistry Chemical Physics (RSC Publishing). RSC Publishing. [Link]
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3-Chloro-5-(trifluoromethyl)benzonitrile: Spectroscopic Progression and Evaluation by Density Functional Theory - ResearchGate. ResearchGate. [Link]
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A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene
Introduction: The Strategic Importance of Trifluoromethoxy-Substituted Scaffolds
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, is highly prized for its ability to enhance crucial pharmacokinetic properties such as metabolic stability, lipophilicity, and bioavailability.[1][2] Consequently, building blocks like 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene are invaluable starting materials for the synthesis of complex molecular architectures.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methodologies for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3][4][5][6] However, the electronic properties of the trifluoromethoxy group—a strong electron-withdrawing moiety—can significantly influence the reactivity of the aryl bromide, posing unique challenges to catalyst selection and optimization. This guide provides a comprehensive comparison of palladium catalyst systems for the efficient coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene, offering field-proven insights to guide researchers in this critical area of synthesis.
Understanding the Battlefield: Suzuki-Miyaura vs. Buchwald-Hartwig Amination
Two of the most prominent palladium-catalyzed reactions for functionalizing this substrate are the Suzuki-Miyaura coupling, for forming C-C bonds with boronic acids, and the Buchwald-Hartwig amination, for forging C-N bonds with amines.[1][7][8] Both reactions proceed through a similar catalytic cycle, initiated by the oxidative addition of the aryl bromide to a Pd(0) species. The choice of ligand is paramount as it dictates the efficiency of this key step and the subsequent transmetalation (Suzuki) or amine binding/deprotonation (Buchwald-Hartwig) and the final, product-releasing reductive elimination.[9][10]
A Comparative Analysis of Leading Palladium Catalyst Systems
The efficacy of a palladium catalyst is almost entirely dependent on the ligand sphere surrounding the metal center. The evolution of ligand design has given rise to several classes of catalysts, each with distinct advantages for coupling electron-deficient aryl bromides like our target substrate.
Bulky, Electron-Rich Phosphine Ligands: The Buchwald and Fuoss-Type Ligands
This class of monodentate phosphine ligands, pioneered by Stephen Buchwald, has revolutionized cross-coupling chemistry. Their defining features are steric bulk and strong electron-donating ability, which combine to promote the formation of the active, monoligated Pd(0) species and accelerate both the oxidative addition and the typically rate-limiting reductive elimination steps.[11][12]
-
Key Advantages: High reactivity for challenging substrates, including electron-deficient aryl bromides and chlorides. They often allow for reactions at lower temperatures and catalyst loadings.
-
Leading Examples: SPhos, XPhos, and RuPhos are among the most successful ligands in this class, demonstrating broad applicability in both Suzuki and Buchwald-Hartwig reactions.[12][13]
N-Heterocyclic Carbene (NHC) Ligands: A Paradigm of Stability and Activity
N-Heterocyclic Carbenes (NHCs) have emerged as a superior alternative to phosphines in many applications.[14][15] They are powerful σ-donors, even more so than electron-rich phosphines, which renders the palladium center highly nucleophilic and reactive towards oxidative addition.[14][15][16]
-
Key Advantages: The exceptionally strong Pd-NHC bond leads to highly stable and long-lived catalysts, often resulting in higher turnover numbers (TONs) and turnover frequencies (TOFs).[14] This stability also prevents catalyst decomposition at elevated temperatures.
-
Leading Examples: Catalysts derived from IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) and IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are workhorses for a variety of coupling reactions.[17]
Bidentate Phosphine Ligands: The Reliability Factor
While bulky monodentate ligands are often more active, bidentate phosphines like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and BINAP offer a different set of advantages. By chelating to the palladium center, they provide enhanced thermal stability and can prevent catalyst decomposition pathways, such as the formation of palladium black.
-
Key Advantages: High stability and reliability. Dppf, in particular, has a proven track record in a vast range of Suzuki couplings.[18] The defined coordination can also offer unique selectivity in certain cases.
-
Considerations: They can sometimes be less active than their monodentate counterparts for highly challenging substrates, as the formation of the requisite three-coordinate intermediate for reductive elimination can be less favorable.
Data-Driven Catalyst Selection
The following table summarizes the performance characteristics and typical conditions for various catalyst systems applicable to the coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene and similar electron-deficient aryl bromides.
| Catalyst System (Precatalyst + Ligand) | Reaction Type | Typical Conditions | Yields | Key Advantages & Considerations |
| Pd(OAc)₂ + SPhos | Suzuki, Buchwald-Hartwig | Toluene or Dioxane, K₂CO₃ or K₃PO₄, 80-110 °C | Good to Excellent | Highly active, broad scope. Ligand can be sensitive to air. |
| Pd₂(dba)₃ + XPhos | Suzuki, Buchwald-Hartwig | Toluene or Dioxane, K₂CO₃ or Cs₂CO₃, 80-110 °C | Excellent | Very bulky and electron-rich, excellent for sterically hindered couplings.[12] |
| PdCl₂(dppf) | Suzuki | DME or Toluene/H₂O, K₂CO₃ or Na₂CO₃, 80-100 °C | Good to Excellent | Very reliable and well-established. Less active for some C-N couplings.[18] |
| [Pd(IMes)(allyl)Cl] | Suzuki, Buchwald-Hartwig | Toluene or THF, NaOtBu or K₃PO₄, 60-100 °C | Good to Excellent | High thermal stability, high turnover numbers.[17] |
Visualizing the Catalytic Process
To understand the causality behind catalyst performance, it is essential to visualize the key mechanistic steps. The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing -OCF₃ group makes the ipso-carbon more electrophilic, facilitating the initial Oxidative Addition step. The choice of a bulky, electron-donating ligand (like SPhos or an NHC) further accelerates this step and is crucial for promoting the final Reductive Elimination.[9][10]
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
In this cycle, a strong, non-coordinating base (e.g., NaOt-Bu or K₃PO₄) is critical for deprotonating the amine or the intermediate palladium-amine complex to form the key palladium-amido species. Bulky ligands are essential to create sufficient space around the metal for the amine to coordinate and to facilitate the C-N bond-forming reductive elimination.[7]
Experimental Protocols: A Self-Validating System
The following protocols provide robust starting points for the coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is adapted from established methodologies for electron-deficient aryl bromides.[19][20]
Objective: To synthesize 3-methyl-5-(trifluoromethoxy)-1,1'-biphenyl.
Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and the ligand XPhos (0.024 mmol, 2.4 mol%).
-
Solvent Addition: Seal the flask, remove from the glovebox, and add degassed toluene (5 mL) via syringe under an argon or nitrogen atmosphere.
-
Reaction: Stir the mixture vigorously and heat to 100 °C in an oil bath for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination using an NHC Catalyst
This protocol leverages the high stability and activity of NHC-palladium catalysts.
Objective: To synthesize N-benzyl-3-methyl-5-(trifluoromethoxy)aniline.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried resealable screw-cap tube, add 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene (1.0 mmol, 1.0 equiv) and the NHC-palladium precatalyst [Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv). Seal the tube with a Teflon-lined cap.
-
Solvent and Amine Addition: Evacuate and backfill the tube with argon (3 cycles). Add anhydrous, degassed dioxane (4 mL) followed by benzylamine (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated 100 °C oil bath and stir for 16-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash chromatography to afford the target aryl amine.
Conclusion and Authoritative Recommendations
The successful cross-coupling of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene hinges on the rational selection of a palladium catalyst system tailored to the specific transformation.
-
For Suzuki-Miyaura (C-C) Couplings: Both bulky phosphine ligands (SPhos, XPhos) and NHC-based systems demonstrate excellent performance. For routine syntheses, PdCl₂(dppf) remains a cost-effective and reliable choice.[18]
-
For Buchwald-Hartwig (C-N) Aminations: Bulky, electron-rich monodentate phosphine ligands are generally the catalysts of choice, offering high reactivity and broad substrate scope.[7][21] NHC-palladium complexes provide a highly stable and efficient alternative, particularly when high catalyst turnover is required.
It is imperative for researchers to recognize that the catalyst, ligand, base, and solvent are all interconnected variables. The protocols provided herein serve as validated starting points, but empirical optimization is often necessary to achieve maximum yield and efficiency for a specific coupling partner. By understanding the mechanistic principles and the distinct advantages of each catalyst class, scientists can confidently and efficiently construct the valuable trifluoromethoxy-containing molecules that drive innovation in medicine and materials.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium Catalyzed Cascade Reactions: A Review Study. (2023). Research Trend. [Link]
-
Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. (2003). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC - NIH. [Link]
-
Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025). ResearchGate. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. [Link]
-
Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. (n.d.). PubMed. [Link]
-
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. (2025). ResearchGate. [Link]
-
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (n.d.). SciSpace. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PMC - PubMed Central. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2010). MIT Open Access Articles. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). (2024). YouTube. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. fiveable.me [fiveable.me]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nobelprize.org [nobelprize.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Publish Comparison Guide: Validation of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene Synthesis Protocol
Executive Summary & Strategic Rationale
The introduction of the trifluoromethoxy group (-OCF
This guide validates the synthesis of 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene , a versatile trisubstituted arene scaffold. Unlike simple monosubstituted benzenes, this specific substitution pattern (1,3,5-meta) presents significant regioselectivity challenges for direct C-H functionalization. Consequently, we evaluate and compare two distinct synthetic pathways:
-
The "Scalable" Route: Oxidative Desulfurization-Fluorination of Xanthates (ODFV).
-
The "Precision" Route: Silver-Mediated Cross-Coupling of Aryl Stannanes.
Comparative Analysis Matrix
| Feature | Method A: Xanthate ODFV | Method B: Ag-Mediated Stannane Coupling |
| Primary Precursor | 3-Bromo-5-methylphenol | 3-Bromo-5-methylphenyl tributylstannane |
| Reagent Cost | Low (CS | High (AgOCF |
| Atom Economy | Moderate | Low (Stoichiometric Ag & Sn waste) |
| Scalability | High (>100g viable) | Low to Medium (<10g recommended) |
| Functional Group Tolerance | Moderate (Oxidative conditions) | High (Mild conditions) |
| Yield (Isolated) | 45–60% | 70–85% |
| Safety Profile | Caution: HF reagents required | Caution: Organotin toxicity |
Detailed Protocol Validation
Method A: Oxidative Desulfurization-Fluorination of Xanthates (ODFV)
Best for: Scale-up (>10g) where cost and reagent availability are prioritized over step count.
This protocol leverages the commercially available 3-bromo-5-methylphenol as the starting material. The mechanism proceeds via the conversion of the phenol to an O-aryl xanthate, followed by oxidative desulfurization-fluorination using a halonium source and fluoride.
Step-by-Step Methodology
Phase 1: Synthesis of O-(3-bromo-5-methylphenyl) S-methyl xanthate
-
Dissolution: In a 3-neck round-bottom flask, dissolve 3-bromo-5-methylphenol (1.0 eq) in THF (0.5 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until H
evolution ceases. -
Xanthylation: Add CS
(1.5 eq) dropwise. The solution will turn deep yellow/orange. Stir for 1 h at 0°C. -
Methylation: Add MeI (1.5 eq) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 2 h.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1][2] Wash organic layer with brine, dry over Na SO , and concentrate.[1] Purify via flash column chromatography (Hexanes/EtOAc) to yield the xanthate intermediate (typically >90% yield).
Phase 2: Oxidative Fluorination to Target
-
Preparation: In a Teflon or HDPE vessel (critical due to HF), dissolve the xanthate intermediate (1.0 eq) in CH
Cl (0.1 M). -
Fluoride Source: Add Pyridine·9HF (Olah's reagent, 20.0 eq) at -78°C.
-
Note: Extreme caution required. Use proper PPE and HF-specific spill kits.
-
-
Oxidant Addition: Add 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (3.0 eq) portion-wise at -78°C.
-
Reaction: Stir at -78°C for 1 h, then allow to warm to 0°C over 2 h. The reaction mixture will turn dark red/brown.
-
Quenching: Carefully pour the mixture into a stirred solution of saturated NaHCO
/NaHSO (1:1) at 0°C. Ensure pH is neutral. -
Isolation: Extract with Et
O. Dry over MgSO . Concentrate and purify via distillation or column chromatography (100% Pentane or Hexanes) to obtain 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene as a colorless oil.
Method B: Silver-Mediated Cross-Coupling (The "Ritter" Protocol)
Best for: Late-stage functionalization or high-value synthesis where yield and purity are paramount.
This method utilizes the direct transfer of the -OCF
Step-by-Step Methodology
Pre-requisite: Synthesis of (3-bromo-5-methylphenyl)tributylstannane .
-
Route: 1,3-Dibromo-5-methylbenzene
Lithiation ( -BuLi, 1.0 eq, -78°C) Quench with -Bu SnCl.
Trifluoromethoxylation Protocol:
-
Reagent Prep: In a glovebox, weigh AgOCF
(2.0 eq) (prepared via AgF + CF SO Me or commercially sourced). -
Coupling: To a vial containing AgOCF
, add the aryl stannane (1.0 eq), NaHCO (2.0 eq), and Selectfluor (1.2 eq) or F-TEDA-BF as an oxidant/activator if using the oxidative variant.-
Correction: The standard Ritter protocol (JACS 2011) uses AgOCF
+ Aryl Stannane + Selectfluor (oxidant) in Acetone/Ether.
-
-
Solvent: Add Acetone (0.2 M).
-
Reaction: Seal the vial and stir at RT for 12–24 h in the dark (silver salts are light sensitive).
-
Workup: Filter through a pad of Celite to remove silver residues. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel. Note that the product is non-polar; use Pentane/Hexane eluent.
Mechanistic Visualization
The following diagram illustrates the logical flow and chemical transformations for both validated pathways.
Caption: Comparative workflow of Xanthate-based ODFV (Blue) vs. Silver-mediated Stannane coupling (Red).
Analytical Validation Criteria
To ensure the integrity of the synthesized protocol, the final product must meet the following analytical benchmarks:
-
Physical State: Clear, colorless liquid.
-
F NMR (CDCl
): Single peak at -57.8 to -58.5 ppm (characteristic of Ar-OCF ). Absence of peaks at -63 ppm (Ar-CF ) is critical to verify no rearrangement occurred. -
H NMR (CDCl
):-
~2.35 ppm (s, 3H, Ar-CH
). -
Aromatic region: Three distinct multiplets (or broad singlets) integrating 1:1:1 in the range of 6.9–7.3 ppm, consistent with the meta-substitution pattern.
-
~2.35 ppm (s, 3H, Ar-CH
-
GC-MS: Molecular ion peak
at m/z ~254/256 (1:1 ratio due to Br/ Br). Fragment loss of [OCF ] (M-85) is a common diagnostic fragment.
References
-
Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids Source: Journal of the American Chemical Society (2011) URL:[Link]
-
Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers Source: The Journal of Organic Chemistry (2019) URL:[Link]
-
Facile Access to AgOCF3 and Its New Applications as a Reservoir for OCF2 Source: Chemistry - A European Journal (2020) URL:[3][4][Link]
-
1-Bromo-3-methyl-5-(trifluoromethoxy)benzene Compound Summary Source: PubChem URL:[3][Link](Note: Search via CAS 887266-91-3)[5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
